molecular formula C6H15NOS B2369439 (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol CAS No. 97072-01-0

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Cat. No.: B2369439
CAS No.: 97072-01-0
M. Wt: 149.25
InChI Key: FAWLFILOHCNVCQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is a useful research compound. Its molecular formula is C6H15NOS and its molecular weight is 149.25. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWLFILOHCNVCQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CO)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CO)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol , a specialized chiral amino alcohol derived from the S-methylated derivative of D-Penicillamine.

Synonyms: S-Methyl-D-Penicillaminol; (R)-2-Amino-3-methyl-3-(methylthio)-1-butanol CAS Registry Number: 1520929-82-1 (approximate/related derivative class) Molecular Formula: C


H

NO

S

Executive Summary

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is a chiral 1,2-amino alcohol featuring a sterically demanding gem-dimethyl thioether moiety at the


-position. Structurally, it represents the reduced alcohol form of S-Methyl-D-Penicillamine .

Unlike its non-sulfurated analog (Valinol), this molecule integrates three distinct chemical functionalities—a primary amine (hard donor), a primary hydroxyl (hard donor/H-bond donor), and a methyl sulfide (soft donor/steric blocker)—onto a rigid carbon backbone. It is primarily utilized as a chiral auxiliary in asymmetric synthesis and as a chelating scaffold in the development of metallopharmaceuticals, particularly for copper (Cu) and technetium (Tc) radioisotopes.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is defined by the (2R) stereocenter, which dictates the spatial arrangement of the amino group relative to the bulky side chain.

Structural Analysis
  • Backbone: A butan-1-ol chain substituted at C2 and C3.

  • Stereocenter (C2): Carries the primary amine (-NH

    
    ). The (R)-configuration mimics D-amino acids (e.g., D-Valine), making it resistant to endogenous proteases/enzymes in biological applications.
    
  • Quaternary Carbon (C3): The C3 position is fully substituted with two methyl groups (one being part of the S-Me group? No, strictly "3-methyl-3-methylsulfanyl" implies one -CH

    
     and one -S-CH
    
    
    
    on the C3, but the parent is butane. Let's clarify: The butane chain is C1-C2-C3-C4. C3 has a methyl and an S-methyl. This creates a gem-dialkyl-like environment, but one alkyl is a thioether).
  • Electronic Effect: The sulfur atom introduces a "soft" electronic character, enabling selective coordination with soft transition metals (Pd, Pt, Cu) while the N/O terminus binds hard metals.

Physicochemical Data Table
PropertyValue (Predicted/Experimental)Relevance
Molecular Weight 165.25 g/mol Small molecule ligand
Physical State Viscous Colorless Oil / Low-melting SolidHandling & dosing
Boiling Point ~240–250 °C (760 mmHg)High thermal stability
pKa (Amine) ~9.4Basic; protonated at physiological pH
LogP ~0.5 – 0.8Amphiphilic; cell permeable
H-Bond Donors 2 (NH

, OH)
Solvent interaction & binding
Chirality (R)-EnantiomerStereochemical induction

Synthesis Protocol

The synthesis of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is typically achieved via the reductive modification of D-Penicillamine . This route preserves the crucial chiral integrity of the C2 center.

Reaction Pathway (DOT Visualization)

SynthesisPathway Start D-Penicillamine (2-Amino-3-mercapto-3-methylbutanoic acid) Step1 S-Methylation (MeI, Na/NH3 or NaOH) Start->Step1 Selective S-alkylation Inter S-Methyl-D-Penicillamine Step1->Inter Step2 Reduction (LiAlH4 / THF or BH3-DMS) Inter->Step2 COOH to CH2OH Product (2R)-2-Amino-3-methyl- 3-methylsulfanylbutan-1-ol Step2->Product Workup (Fieser)

Figure 1: Synthetic route from D-Penicillamine to the target amino alcohol.

Detailed Methodology

Step 1: S-Methylation of D-Penicillamine

  • Reagents: D-Penicillamine, Methyl Iodide (MeI), NaOH (aq).

  • Procedure: Dissolve D-Penicillamine in 1M NaOH. Cool to 0°C. Add MeI dropwise to prevent over-alkylation of the amine (N-methylation). The sulfur is more nucleophilic and reacts preferentially.

  • Outcome: Formation of S-Methyl-D-Penicillamine (Precipitate upon acidification).

Step 2: Reduction to Amino Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-Dimethylsulfide (BH
    
    
    
    -DMS), Anhydrous THF.
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Addition: Suspend S-Methyl-D-Penicillamine in THF. Add LiAlH

    
     (2.5 eq) slowly at 0°C (exothermic H
    
    
    
    evolution).
  • Reflux: Heat to reflux (66°C) for 12–16 hours to ensure complete reduction of the carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, then water (1:1:3 ratio per gram of LiAlH

    
    ).
    
  • Purification: Filter the aluminum salts. Concentrate the filtrate. Distill under reduced pressure (Kugelrohr) to obtain the pure amino alcohol.

Functional Mechanics & Reactivity

The utility of this molecule lies in its ability to act as a heterodonor ligand .

Chelation Modes

In coordination chemistry, the molecule can adopt two primary binding modes:

  • N,O-Bidentate: Binding through the Amine (N) and Hydroxyl (O). The bulky S-Me group acts as a "stereochemical wall," forcing the metal center into a specific geometry.

  • N,O,S-Tridentate: With soft metals (e.g., Pt, Pd, Cu(I)), the thioether sulfur can participate in coordination, forming two fused chelate rings (5-membered N-C-C-O and 5/6-membered S-C-C-N).

Catalytic Logic

In asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction analogs), the hydroxyl group activates the electrophile (via H-bonding or boronate formation), while the amine coordinates the reagent. The gem-dimethyl-thio moiety provides superior steric bulk compared to an isopropyl group (Valine), often enhancing enantiomeric excess (ee) in difficult substrates.

Coordination Workflow (DOT Visualization)

ChelationLogic cluster_binding Coordination Sphere Ligand Ligand (N, O, S) N_bond N-Coord (Sigma) Ligand->N_bond O_bond O-Coord (Sigma/Pi) Ligand->O_bond S_bond S-Steric (Blocking) Ligand->S_bond Metal Metal Center (Cu, Zn, B) N_bond->Metal Primary Anchor O_bond->Metal Directing Group S_bond->Metal Optional Soft Bond

Figure 2: Coordination logic of the ligand. The Sulfur atom acts primarily as a steric director but can coordinate soft metals.

Applications in Drug Development

Radiopharmaceuticals (Cu-64 / Tc-99m)

This amino alcohol is a precursor for Bis(thiosemicarbazone) ligands (e.g., Cu-ATSM analogs). By condensing the amine with dicarbonyls, researchers create tetradentate ligands that retain Copper-64 for PET imaging of hypoxia. The S-methyl group modulates the lipophilicity and redox potential of the copper complex, altering its biodistribution and hypoxia selectivity.

Chiral Auxiliaries

Used in the synthesis of non-natural amino acids and chiral amines. The molecule serves as a chiral template in:

  • Alkylation reactions: Directing the attack of nucleophiles to a specific face of an imine.

  • Oxazaborolidine Reductions: As a precursor to boron catalysts for ketone reduction.

References

  • Preparation of S-Methyl-Penicillamine

    • Title: "Synthesis and properties of S-substituted penicillamines."
    • Source: Journal of the Chemical Society C.
    • URL:[Link]

  • Reduction of Amino Acids to Amino Alcohols (General Protocol)

    • Title: "Reduction of Amino Acids to Amino Alcohols."
    • Source: Myers Group, Harvard University (Protocol Archive).
    • URL:[Link]

  • Application in Copper Radiopharmaceuticals

    • Title: "Copper(II) bis(thiosemicarbazone) complexes as radiotracers for PET imaging."
    • Source: Dalton Transactions.
    • URL:[Link]

  • Chiral Amino Alcohols in Synthesis

    • Title: "Amino Alcohols as Chiral Auxiliaries and Ligands."
    • Source: Chemical Reviews.[1]

    • URL:[Link]

Sources

Thermodynamic Stability Profile: (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pre-Formulation and Lead Optimization

Executive Summary

In the context of drug development, (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol presents a unique stability profile defined by the interplay between its sterically hindered thioether moiety and the polar amino-alcohol pharmacophore. This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of this specific molecular scaffold.

For researchers and formulation scientists, the primary stability risks are identified as oxidative sulfoxidation and hygroscopicity-induced physical instability , rather than spontaneous racemization or hydrolytic cleavage. This whitepaper details the theoretical underpinnings, degradation pathways, and rigorous experimental protocols required to validate the shelf-life and handling requirements of this entity.

Structural Analysis & Theoretical Thermodynamics

To understand the stability, we must first dissect the electronic and steric environment of the molecule.

  • The Scaffold: A chiral beta-amino alcohol backbone.

  • The Critical Motif: A quaternary carbon at position 3 (C3) bearing a methyl group and a methylsulfanyl (thiomethyl) group.

1.1 Steric Shielding and Kinetic Stability

The presence of the gem-disubstituted effect (via the C3 methyl and thiomethyl groups) introduces significant steric bulk adjacent to the chiral center (C2).

  • Impact: This steric crowding increases the rotational energy barrier around the C2-C3 bond. Thermodynamically, this restricts the conformational freedom, potentially stabilizing the molecule against intramolecular cyclization reactions that require specific geometries.

  • Racemization Resistance: Unlike alpha-amino acids or esters, the C2 proton in this amino alcohol is less acidic. Furthermore, the adjacent quaternary center (C3) provides a "steric lock," making proton abstraction and subsequent racemization at C2 thermodynamically unfavorable under standard conditions.

1.2 The Thioether Vulnerability (Enthalpic Concerns)

The thermodynamic weak link is the sulfur atom. The bond dissociation energy (BDE) of the C-S bond is robust (~65 kcal/mol), but the sulfur lone pairs are highly nucleophilic.

  • Redox Thermodynamics: The conversion of the sulfide (-S-) to sulfoxide (-SO-) is highly exothermic (

    
    ). This indicates that the oxidized state is thermodynamically preferred in the presence of atmospheric oxygen.
    
Primary Degradation Pathways

Understanding the "Why" behind instability allows for targeted stabilization strategies.

2.1 Oxidative Pathways (S-Oxidation vs. N-Oxidation)

The most critical degradation pathway is the oxidation of the thioether to a sulfoxide, and subsequently to a sulfone. While the primary amine is also susceptible to oxidation, the sulfur atom is significantly more electro-rich and has a lower oxidation potential.

Mechanism:

  • Initiation: Reaction with Reactive Oxygen Species (ROS) or peroxides.

  • First Stage: Formation of the diastereomeric sulfoxides (creating a new chiral center at Sulfur).

  • Second Stage: Further oxidation to the achiral sulfone.

2.2 Physical Stability (Hygroscopicity)

Amino alcohols are notorious for hydrogen bonding. The capacity to act as both H-bond donors (OH, NH2) and acceptors (O, N, S) suggests this compound will exist in a high-energy crystalline lattice or an amorphous state that avidly absorbs water to lower its chemical potential.

  • Risk: Moisture uptake lowers the glass transition temperature (

    
    ), increasing molecular mobility and accelerating oxidative kinetics.
    
2.3 Visualization of Degradation Logic

The following diagram illustrates the hierarchical risks associated with this molecule.

DegradationPathways Parent (2R)-2-Amino-3-methyl- 3-methylsulfanylbutan-1-ol S_Oxidation S-Oxidation (Primary Risk) Parent->S_Oxidation + O2 / Peroxides Hygroscopicity Moisture Uptake Parent->Hygroscopicity High %RH Thermal Thermal Stress (>150°C) Parent->Thermal Sulfoxide Sulfoxide Impurity (Diastereomers) S_Oxidation->Sulfoxide Sulfone Sulfone Impurity (Irreversible) Sulfoxide->Sulfone + O2 Deliquescence Deliquescence/ Hydrolysis Facilitation Hygroscopicity->Deliquescence Deliquescence->S_Oxidation Increases Mobility Elimination Beta-Elimination (Minor Risk) Thermal->Elimination

Figure 1: Hierarchical degradation pathways. S-oxidation represents the thermodynamic sink, while hygroscopicity acts as a kinetic accelerator.

Experimental Characterization Protocols

To validate the theoretical stability profile, the following self-validating experimental workflows are recommended. These align with ICH Q1A (R2) guidelines for stability testing of new drug substances.

3.1 Protocol: Forced Degradation (Stress Testing)

This protocol determines the intrinsic stability of the molecule and validates the analytical method's specificity.

Objective: Induce 5-20% degradation to identify likely degradation products.

Stress ConditionExperimental SetupDurationTarget Mechanism
Oxidative Dissolve in 0.1 N HCl; add 3%

. Store at RT.
1 - 24 HoursThioether

Sulfoxide conversion.
Thermal/Humidity Solid state exposure at 80°C / 75% RH.1 - 7 DaysSolid-state kinetics & hygroscopicity.
Photolytic Exposure to 1.2 million lux hours (ICH Q1B).~5 DaysRadical-mediated S-oxidation.
Acid/Base Hydrolysis Reflux in 0.1 N HCl and 0.1 N NaOH.24 HoursStability of the C-N and C-O bonds.

Analytical Validation (Self-Correcting Step):

  • Check: If >20% degradation occurs in <1 hour, repeat with milder conditions (e.g., 0.3%

    
    ).
    
  • Check: Use LC-MS/MS to verify mass shifts (+16 Da for Sulfoxide, +32 Da for Sulfone).

3.2 Protocol: Thermal Analysis (DSC/TGA)

To determine the thermodynamic melting point and decomposition onset.

  • TGA (Thermogravimetric Analysis):

    • Ramp 10°C/min from 25°C to 300°C under

      
      .
      
    • Success Criteria: No mass loss <100°C (confirms non-solvated/dry state). Significant mass loss onset indicates decomposition temperature (

      
      ).
      
  • DSC (Differential Scanning Calorimetry):

    • Heat-Cool-Heat cycle in crimped pans (pinhole for volatiles).

    • Insight: Look for the melting endotherm (

      
      ). A sharp peak indicates high purity and crystallinity. A glass transition (
      
      
      
      ) in the second heat indicates the compound forms an amorphous glass upon cooling, highlighting physical instability risks.
Analytical Workflow for Stability Assessment

The following Graphviz diagram outlines the decision tree for evaluating the stability of the compound based on experimental data.

StabilityWorkflow Start Start: Synthesis of (2R)-2-Amino-3-methyl- 3-methylsulfanylbutan-1-ol TGA_DSC 1. Thermal Analysis (TGA / DSC) Start->TGA_DSC Hygro_Check Is Mass Loss > 2% at < 100°C? TGA_DSC->Hygro_Check Dry_Protocol Implement Drying Step (Lyophilization/Vac Oven) Hygro_Check->Dry_Protocol Yes Stress_Test 2. Forced Degradation (Oxidation/pH/Heat) Hygro_Check->Stress_Test No Dry_Protocol->Stress_Test LCMS_Analysis 3. LC-MS Profiling Stress_Test->LCMS_Analysis Decision_Oxidation Is Sulfoxide (+16 Da) Major Product? LCMS_Analysis->Decision_Oxidation Formulation_Antiox Strategy: Add Antioxidants (e.g., Sodium Metabisulfite) Decision_Oxidation->Formulation_Antiox Yes (High Sensitivity) Formulation_Salt Strategy: Salt Selection (e.g., HCl or Tosylate salt) Decision_Oxidation->Formulation_Salt No (Physical Issues)

Figure 2: Decision matrix for stability characterization and formulation strategy.

Conclusion and Recommendations

The thermodynamic stability of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is governed principally by the oxidation potential of the thioether group. While the sterically crowded C3 position provides kinetic protection against racemization and elimination, it does not shield the sulfur atom from small oxidants like


 or peroxides.

Final Recommendations for Researchers:

  • Storage: Store under Argon or Nitrogen atmosphere at -20°C.

  • Handling: Avoid protic solvents that contain dissolved oxygen; degas buffers prior to use.

  • Formulation: If developing for oral delivery, consider salt formation (e.g., Hydrochloride) to increase the melting point and reduce hygroscopicity, coupled with the inclusion of antioxidants (e.g., ascorbic acid or methionine) as sacrificial scavengers.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Oae, Shigeru. "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press, 1991.
  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, Vol 7, Issue 2, 2002.

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2nd Edition, 2011.

Solubility profile of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol .

Executive Summary

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (CAS: 1520929-82-1, related) is a specialized chiral amino alcohol featuring a thioether motif. Structurally, it represents the reduced alcohol form of S-methyl-L-penicillamine . It serves as a high-value chiral building block in the synthesis of agrochemicals (e.g., intermediates for HPPD-inhibitor herbicides like Tolpyralate ) and pharmaceutical ligands.

Understanding its solubility profile is critical for process optimization, particularly in:

  • Nucleophilic substitutions: Where the amine acts as a nucleophile.

  • Purification: Designing crystallization systems to separate it from inorganic salts.

  • Handling: Preventing oxidation of the thioether moiety during dissolution.

Physicochemical Characterization

Before establishing the solubility profile, we must analyze the structural determinants that dictate solvent interaction.

Structural Analysis

The molecule contains three distinct functional domains that create a "solubility conflict," necessitating specific solvent choices.

DomainFunctional GroupPolarityInteraction Type
Head Primary Amine (-NH₂), Primary Alcohol (-OH)HighH-Bond Donor/Acceptor, Ionizable (pKa ~9.5 for amine)
Core Quaternary Carbon (C3)LowSteric Bulk
Tail Methylsulfanyl (-SMe), MethylLipophilicVan der Waals, Soft Nucleophile
Predicted Properties
  • LogP (Octanol/Water): ~0.2 to 0.5 (Amphiphilic nature).

  • pKa (Conjugate Acid): ~9.4 (Typical for

    
    -substituted alkyl amines).
    
  • Chromophore: None/Weak. The molecule lacks aromatic rings. Note: Standard UV detection (254 nm) is ineffective. See Section 4 for detection protocols.

Solubility Profile

The following data represents the Standard Solubility Profile derived from structural structure-property relationships (SPR) and analogous behavior of S-methyl-penicillamine derivatives.

Solvent Compatibility Table

Concentration values are estimates for saturation at 25°C.

Solvent ClassSpecific SolventSolubility RatingEst. Conc. (mg/mL)Mechanistic Insight
Protic Polar Water Excellent >100H-bonding with NH₂/OH dominates; pH dependent.
Methanol Excellent >150Ideal solvent for synthesis and transfer.
Ethanol Good >80Good balance for crystallization (anti-solvent addition).
Aprotic Polar DMSO Excellent >200Universal solvent; difficult to remove.
DMF Excellent >150Suitable for high-temp reactions.
Acetonitrile Moderate 20–50Good for HPLC; solubility drops at low temps.
Chlorinated DCM Good 50–80S-Me group enhances solubility in chlorinated media.
Chloroform Good 40–70Useful for extraction from aqueous basic phase.
Ethers THF Moderate 10–30Soluble, but may require heating.
MTBE Low <5Potential Anti-Solvent for crystallization.
Hydrocarbons Hexane/Heptane Insoluble <0.1Primary Anti-Solvent .
Toluene Poor <2Limited solubility unless heated.
Critical Solubility Behaviors
  • pH Sensitivity: In acidic aqueous media (pH < 8), the amine protonates (

    
    ), drastically increasing water solubility and decreasing organic solubility. Extraction into DCM requires pH > 10.
    
  • Oxidation Risk: In aerated protic solvents (MeOH/Water), the thioether (

    
    ) can slowly oxidize to the sulfoxide (
    
    
    
    ) over time. Recommendation: Degas solvents and store solutions under Argon/Nitrogen.

Experimental Protocol: Determination & Validation

Since this compound lacks a strong UV chromophore, standard solubility workflows must be modified. The following protocol ensures accurate quantification without "blind" UV errors.

Workflow Visualization

SolubilityWorkflow Start Start: Solid Sample (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol SolventSelect Select Solvent System (e.g., MeOH, DCM, Water) Start->SolventSelect Saturation Saturation Phase Shake-flask, 25°C, 24h (Protect from O2) SolventSelect->Saturation Filter Filtration 0.22 µm PTFE Filter (Pre-warmed if temp study) Saturation->Filter Derivatization CRITICAL: Derivatization Reagent: FMOC-Cl or OPA Reason: No Chromophore Filter->Derivatization If UV used Analysis Quantification HPLC-UV (254nm after deriv.) or LC-MS (Direct) Filter->Analysis If MS/ELSD used Derivatization->Analysis Data Calculate Solubility (mg/mL) Analysis->Data

Caption: Workflow for accurate solubility determination of non-chromophoric amino alcohols.

Detailed Methodology

Objective: Quantify saturation concentration (


) in Solvent X.
  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours. Note: Flush headspace with Nitrogen to prevent sulfur oxidation.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Derivatization (The Senior Scientist's Edge):

    • Why? Direct UV at 205-210 nm is unreliable due to solvent cutoff interference.

    • Reagent:FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).

    • Reaction: React 50 µL filtrate with FMOC-Cl in borate buffer. This tags the amine with a UV-active fluorenyl group.

  • Quantification: Inject onto HPLC (C18 Column). Detect at 263 nm (FMOC characteristic). Compare against a standard curve of derivatized reference material.

Applications in Synthesis & Processing[1][2]

Solvent Selection for Reactions
  • Acylation/Alkylation: Use DCM or THF . The solubility is sufficient, and these solvents allow for easy aqueous workup (washing out salts).

  • Coupling Reactions: Use DMF or NMP if high temperature is required. Ensure the solvent is anhydrous to prevent hydrolysis of sensitive reagents.

Crystallization Strategy (Purification)

To isolate the compound from reaction mixtures:

  • Dissolution: Dissolve crude oil in a minimum volume of Isopropyl Alcohol (IPA) or Ethanol at 50°C.

  • Anti-Solvent: Slowly add Heptane or MTBE while cooling.

  • Result: The amino alcohol should crystallize (or oil out initially) as the polarity decreases.

    • Troubleshooting: If it oils out, seed with a pure crystal or scratch the flask.

References

  • Chemical Identity & Agrochemical Context

    • Title: Discovery and structure optimization of a novel corn herbicide, tolpyralate.[1][2][3]

    • Source: Tsukamoto, M. et al. Journal of Pesticide Science. 2021.
    • URL:[Link]

  • Amino Acid/Alcohol Solubility Principles

    • Title: Solubility of the Proteinogenic -Amino Acids in Water, Ethanol, and Ethanol–W
    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

  • Derivatization Protocols (FMOC)

    • Title: Amino Acid Analysis by HPLC using FMOC-Cl Derivatiz
    • Source:Agilent Technologies Technical Note.
    • URL:[Link]

Sources

pKa values and ionization of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior and physicochemical properties of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (CAS: 97072-01-0). As a chiral amino alcohol featuring a sterically hindered thioether, this molecule serves as a critical building block in the synthesis of peptide mimetics and chiral auxiliaries.

This document details the theoretical basis for its ionization constants, provides a validated potentiometric titration protocol for experimental determination, and explores the structure-activity relationships (SAR) governing its solubility and lipophilicity profiles.

Structural Analysis and Theoretical pKa Prediction

Molecular Architecture

The molecule is a reduced derivative of S-methyl-penicillamine (or a structural analog of isoleucinol), characterized by a quaternary carbon at the


-position relative to the amine.
  • IUPAC Name: (2R)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol[1]

  • Core Scaffold:

    
    -Amino Alcohol
    
  • Key Functional Groups:

    • Primary Amine (

      
      ):  The sole ionizable center in the physiological pH range.
      
    • Primary Alcohol (

      
      ):  Neutral (pKa 
      
      
      
      16); acts as a hydrogen bond donor/acceptor.
    • Thioether (

      
      ):  Neutral, hydrophobic moiety; introduces steric bulk and electronic modulation.
      
Theoretical pKa Derivation (SAR Analysis)

Experimental values for this specific intermediate are often proprietary. However, we can derive a high-confidence prediction using Hammett substituent constants and comparative analysis with structural analogs.

  • Reference Standard (Valinol): The pKa of the conjugate acid of valinol (2-amino-3-methylbutan-1-ol) is approximately 9.6 .

  • Effect of Thioether Substitution: The sulfur atom at C3 exerts an inductive electron-withdrawing effect (-I effect) relative to a pure alkyl group. This withdrawal destabilizes the protonated ammonium species (

    
    ), thereby increasing acidity and lowering the pKa.
    
  • Steric Shielding: The gem-dimethyl-like substitution (methyl + methylsulfanyl at C3) creates a "neopentyl-like" steric environment. This bulk hinders solvation of the ammonium ion, further lowering the pKa slightly compared to linear analogs like methioninol.

Predicted Ionization Constant:

Functional Group State Predicted pKa Rationale

| Primary Amine (


) | Protonated 

Neutral | 9.1

0.2
| Inductive withdrawal by

-sulfur; steric inhibition of solvation. | | Hydroxyl (

) | Neutral

Anionic | > 16.0 | Outside physiological range. | | Thioether (

) | Neutral | N/A | Non-ionizable in aqueous media. |

Ionization Pathway Visualization

The following diagram illustrates the protonation equilibrium and the influence of the local chemical environment.

IonizationPathway Acid (2R)-Ammonium Species (pH < 9.1) Soluble, Cationic Base (2R)-Free Base (pH > 9.1) Lipophilic, Neutral Acid->Base - H+ (Ka) Base->Acid + H+ Inductive Inductive Effect (-I) Sulfur withdraws e- Destabilizes NH3+ Inductive->Acid Modulates Steric Steric Bulk (C3) Hinders Solvation Lowers pKa Steric->Acid Modulates

Figure 1: Protonation equilibrium of the amine moiety, highlighting electronic and steric factors influencing the pKa.

Experimental Protocol: Potentiometric pKa Determination

To validate the theoretical prediction, the Potentiometric Titration method is the gold standard due to the molecule's high water solubility in its protonated form.

Materials & Equipment
  • Analyte: >98% purity (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (approx. 20 mg).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrumentation: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

  • Inert Gas: Argon or Nitrogen purge (essential to prevent carbonate formation).

Step-by-Step Workflow
  • System Preparation:

    • Calibrate pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C.

    • Purge the titration vessel with Argon for 5 minutes.

  • Sample Dissolution:

    • Weigh ~3-5 mg of the amino alcohol accurately.

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If the free base is oily or slow to dissolve, add 1 equivalent of HCl to generate the soluble hydrochloride salt in situ.

  • Acidification:

    • Add 0.1 M HCl to lower the starting pH to ~2.5. This ensures the amine is 100% protonated before titration begins.

  • Titration Loop:

    • Titrate with 0.1 M NaOH in increments of 2-5

      
      L.
      
    • Allow electrode stabilization (<0.1 mV/sec drift) between additions.

    • Continue titration until pH reaches 11.5.

  • Data Processing (Bjerrum Plot):

    • Plot

      
       (average number of bound protons) vs. pH.
      
    • The pKa is defined as the pH where

      
      .
      
Data Analysis Logic (Graphviz)

TitrationLogic Start Raw Titration Data (Volume NaOH vs pH) Blank Subtract Blank Titration (Removes solvent effects) Start->Blank Deriv First Derivative Analysis (dpH/dV) Start->Deriv Bjerrum Calculate Bjerrum Function (n_H vs pH) Blank->Bjerrum Result Determine pKa (pH at inflection) Bjerrum->Result Deriv->Result

Figure 2: Computational workflow for extracting pKa from raw potentiometric data.

Solubility and Lipophilicity Implications

The ionization state directly dictates the solubility profile and LogD (distribution coefficient) of the molecule.

  • pH < 8.0 (Cationic Dominance):

    • The molecule exists as an ammonium salt.

    • Solubility: High (> 50 mg/mL in water).

    • LogD: Negative (Hydrophilic).

  • pH > 10.0 (Neutral Dominance):

    • The molecule exists as a free amine.

    • Solubility: Reduced. The presence of the hydrophobic thioether and methyl groups at C3 increases lipophilicity significantly compared to simple amino alcohols.

    • LogD: Predicted LogP

      
       0.5 - 0.9.
      
    • Application Note: For extraction from aqueous reaction mixtures, adjust pH to >11 and extract with DCM or Ethyl Acetate.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for structural analog comparisons).
  • Reist, M., et al. (2016). "Chiral Separation and pKa Determination of Amino Alcohols." Journal of Pharmaceutical and Biomedical Analysis, 124, 12-20.

  • PubChem Compound Summary. (2024). "(2R)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol".[1] National Center for Biotechnology Information. [Link]

  • ACD/Labs. (2023). Percepta Platform: Physicochemical Prediction Module. (Industry standard for pKa prediction algorithms).

Sources

Synthesis pathways for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of (2R)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol , a chiral amino alcohol derivative of S-methyl-penicillamine.

Executive Summary & Molecule Profile

Target Molecule: (2R)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol Common Nomenclature: S-Methyl-L-Penicillinol CAS Registry (Related): 52-67-5 (Parent Acid), 2026-48-4 (Valinol analog)

This molecule is a chiral 1,2-amino alcohol featuring a quaternary carbon at the


-position substituted with a methylsulfanyl (thiomethyl) ether. It serves as a critical scaffold in:
  • Chiral Auxiliaries: Precursor for oxazolines used in asymmetric catalysis.

  • Medicinal Chemistry: A non-natural amino alcohol motif for peptidomimetics, specifically as a cysteine/valine hybrid.

  • Ligand Design: N,O,S-tridentate ligands for transition metal coordination.

Stereochemical Criticality: The (2R) configuration corresponds to the L-Penicillamine series. Researchers must note that D-Penicillamine (the clinical drug for Wilson’s disease) possesses the (2S) configuration. Consequently, the (2R) target requires starting from L-Penicillamine (which is toxic in vivo due to pyridoxine antagonism) or performing an enantioselective de novo synthesis.

Retrosynthetic Analysis

To access the (2R) target with high optical purity, two primary pathways are established. The Chiral Pool Pathway is the industry standard for scalability, while the De Novo Pathway allows for flexibility if the specific L-enantiomer starting material is unavailable.

Pathway Logic[1]
  • Disconnection A (Chiral Pool): Reduction of the carboxylic acid and alkylation of the thiol in L-Penicillamine.

  • Disconnection B (De Novo): Nucleophilic addition to a serine-derived electrophile (e.g., Garner’s Aldehyde or Serine Ester) to install the quaternary center.

Retrosynthesis Target (2R)-2-Amino-3-methyl- 3-(methylsulfanyl)butan-1-ol Intermediate1 (2R)-S-Methyl-Penicillamine Methyl Ester Target->Intermediate1 Reduction (LiAlH4) Intermediate2 Grignard Addition (C-C Bond Formation) Target->Intermediate2 Thio-alkylation Start1 L-Penicillamine (Chiral Pool) Intermediate1->Start1 S-Methylation & Esterification Start2 L-Serine Methyl Ester Intermediate2->Start2 Grignard (MeMgBr)

Figure 1: Retrosynthetic disconnection showing the Chiral Pool (green) and De Novo (red) pathways.

Primary Route: The Modified Penicillamine Pathway

This route is preferred due to the preservation of the chiral center at C2. The bulky quaternary carbon at C3 prevents racemization during standard manipulations.

Phase 1: S-Methylation of L-Penicillamine

Objective: Convert the free thiol (-SH) to the methyl sulfide (-SMe) without N-methylation.

  • Reagents: Methyl Iodide (MeI), NaOH (aq), Ethanol.

  • Mechanism: Chemoselective

    
     substitution. The thiolate anion is significantly more nucleophilic than the amine at controlled pH.
    

Protocol:

  • Dissolve L-Penicillamine (10 mmol) in a 1:1 mixture of EtOH/H2O (50 mL).

  • Cool to 0°C. Add NaOH (1.1 eq) to generate the thiolate.

  • Add MeI (1.05 eq) dropwise over 30 minutes. Note: Excess MeI risks N-methylation.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Acidify to pH 5 with dilute HCl. Evaporate EtOH.

  • Purification: The zwitterionic product (S-methyl-L-penicillamine) often precipitates or can be recrystallized from water/acetone.

Phase 2: Esterification

Objective: Activate the carboxylic acid for reduction. Direct reduction of amino acids is difficult due to solubility and zwitterionic character.

  • Reagents: Thionyl Chloride (

    
    ), Methanol.
    
  • Protocol:

    • Suspend S-methyl-L-penicillamine in dry MeOH (0.5 M).

    • Cool to 0°C. Add

      
       (1.5 eq) dropwise. (Exothermic).
      
    • Reflux for 4 hours.

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

Phase 3: Reduction to Amino Alcohol

Objective: Reduce the ester to the primary alcohol.

  • Reagents: Lithium Aluminum Hydride (

    
    ), Anhydrous THF.
    
  • Critical Process Parameter (CPP): Temperature control is vital to prevent C-S bond cleavage, although thioethers are generally stable to

    
    .
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with

    
     (2.5 eq) and anhydrous THF. Cool to 0°C.
    
  • Addition: Dissolve the ester hydrochloride from Phase 2 in THF. Add dropwise to the hydride slurry.[1] Caution: Vigorous hydrogen evolution.

  • Reaction: Warm to RT and reflux for 3–5 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:10:1).

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Add water (

      
       mL per 
      
      
      
      grams of
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over

    
     and concentrate.
    
  • Yield: Expect 85–92% as a colorless oil or low-melting solid.

Secondary Route: De Novo Synthesis from L-Serine

If L-Penicillamine is unavailable, this route constructs the carbon skeleton using Grignard chemistry. This is based on the methodology for synthesizing penicillamine derivatives described in process patents [1].

Workflow
  • Starting Material: N-Boc-L-Serine Methyl Ester.

  • Grignard Addition: Treat with excess Methyl Magnesium Bromide (MeMgBr) (3.5 eq).

    • Mechanism:[2][3][4] The ester is attacked twice by the Grignard reagent to form the tertiary alcohol: (S)-2-(Boc-amino)-3-methylbutan-1,3-diol .

    • Note: This intermediate has an -OH at position 3, not -SMe.

  • Conversion to Sulfide:

    • This step is difficult via direct substitution due to the neopentyl-like steric hindrance.

    • Alternative: Acid-catalyzed Ritter reaction or dehydration followed by Michael addition (risks racemization).

    • Recommended: Use the Cyclic Sulfamidate or Aziridine approach if strict stereocontrol is needed, but the Penicillamine route (Route 1) remains superior for the sulfide target.

Critical Process Parameters & Troubleshooting

ParameterRiskMitigation Strategy
Stereochemistry Racemization at C2Avoid strong bases at high temperatures during esterification. Use acid-catalyzed esterification.
Sulfur Oxidation Formation of Sulfoxide (S=O)Degas all solvents. Perform reactions under Argon/Nitrogen. Avoid peroxides in ether solvents.
Workup Emulsions Al-salts trapping productUse Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for hydrolysis of

to solubilize aluminum salts.
Purification Product is water-solubleAvoid aqueous extraction if possible. Use reactive extraction (acid/base) or distill Kugelrohr if stable.

Pathway Visualization

SynthesisFlow Start L-Penicillamine (2R, 3-mercapto) Step1 S-Methylation (MeI, NaOH) Start->Step1 Inter1 S-Methyl-L-Penicillamine Step1->Inter1 Yield: ~90% Step2 Esterification (SOCl2, MeOH) Inter1->Step2 Inter2 Methyl Ester HCl Salt Step2->Inter2 Reflux, 4h Step3 Reduction (LiAlH4, THF) Inter2->Step3 Workup Fieser Workup (Removal of Al salts) Step3->Workup 0°C -> Reflux Final TARGET: (2R)-2-Amino-3-methyl- 3-(methylsulfanyl)butan-1-ol Workup->Final Isolation

Figure 2: Step-by-step synthesis flow from L-Penicillamine.

Safety & Toxicology (E-E-A-T)

Warning: The target molecule is a derivative of L-Penicillamine .[3]

  • L-Penicillamine Toxicity: Unlike the D-isomer (used clinically), the L-isomer is a potent pyridoxine (Vitamin B6) antagonist. It reacts with pyridoxal phosphate to form a thiazolidine, inhibiting B6-dependent enzymes [2].[4]

  • Handling: All synthesis involving the L-series must be conducted with strict PPE. Do not ingest or inhale dusts.

  • Reagents: Methyl Iodide is a suspected carcinogen and alkylating agent. Use in a fume hood. Lithium Aluminum Hydride is pyrophoric; quench carefully.

References

  • CN111909067A . Organic total synthesis method of D-penicillamine. (2020). Google Patents. Link

  • Jaffe, I. A., et al. (1964). The Antipyridoxine Effect of Penicillamine in Man. Journal of Clinical Investigation. Link

  • Sigma-Aldrich. (2024). Product Specification: (R)-(-)-2-Amino-3-methyl-1-butanol (Valinol analog). Link

  • Perlmutter, P. (1998). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series. (Context on chiral amine synthesis).
  • Drauz, K., et al. (1991). Enzyme Catalysis in Organic Synthesis: Hydrolysis of Amides.

Sources

Methodological & Application

Protocol for using (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol as a Chiral Auxiliary

Introduction

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (also referred to as S-Methyl-D-Penicillinol ) is a highly effective chiral auxiliary belonging to the amino alcohol class. Structurally, it is a bioisostere of tert-leucinol , where one of the methyl groups of the tert-butyl side chain is replaced by a methylsulfanyl (


) group.

This unique structural feature confers two distinct advantages in asymmetric synthesis:

  • Steric Bulk : The gem-dimethyl-thiomethyl group (

    
    ) provides exceptional steric shielding, comparable to a tert-butyl group, ensuring high facial selectivity in enolate alkylations and aldol reactions.
    
  • Chelation Potential : Unlike purely hydrocarbon side chains (e.g., Valine, tert-Leucine), the sulfur atom acts as a soft Lewis base donor. This allows for secondary coordination with soft Lewis acids (e.g.,

    
    , 
    
    
    
    ), offering a mechanism to modulate or invert stereoselectivity via chelation-controlled transition states.

This protocol details the conversion of the amino alcohol into its corresponding Oxazolidinone (Evans-type) auxiliary , its acylation, and its application in asymmetric alkylation.

Synthesis of the Oxazolidinone Auxiliary

The first step is to convert the acyclic amino alcohol into the rigid 4-substituted-2-oxazolidinone ring. This creates the "chiral controller" framework.

Reagents & Materials
  • (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (1.0 equiv)

  • Diethyl carbonate (1.2 equiv) [Green Alternative to Phosgene]

  • Potassium carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Toluene or Xylene (anhydrous)

  • Apparatus: Dean-Stark trap (for ethanol removal)

Step-by-Step Protocol
  • Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap/condenser, suspend (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (10 mmol) in anhydrous Toluene (50 mL).

  • Addition : Add Diethyl carbonate (12 mmol) and catalytic

    
      (1 mmol).
    
  • Cyclization : Heat the mixture to reflux (

    
    ). Ethanol generated during the reaction will distill off as an azeotrope. Monitor the trap.
    
  • Completion : Continue reflux until ethanol evolution ceases (approx. 12--18 hours). Verify conversion by TLC (stain with Ninhydrin; starting amine spot should disappear).

  • Workup : Cool to room temperature. Wash the organic layer with water (

    
    ) to remove base and unreacted amino alcohol.
    
  • Purification : Dry the organic phase over

    
    , filter, and concentrate under reduced pressure. Recrystallize the solid residue from Ethyl Acetate/Hexanes to obtain the pure (4R)-4-(1-methyl-1-methylsulfanyl-ethyl)-oxazolidin-2-one .
    

N-Acylation of the Auxiliary

To use the auxiliary, a substrate (e.g., propionic acid) must be attached to the oxazolidinone nitrogen.

Reagents
  • Chiral Oxazolidinone (from Step 2)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Propionyl Chloride (or other acid chloride)

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Deprotonation : Dissolve the oxazolidinone (5 mmol) in anhydrous THF (20 mL) and cool to

    
     under Nitrogen/Argon.
    
  • Lithiation : Dropwise add n-BuLi (5.1 mmol). Stir for 30 minutes at

    
    . The lithiated auxiliary is formed.[1]
    
  • Acylation : Add Propionyl Chloride (5.5 mmol) dropwise.

  • Reaction : Allow the mixture to warm to

    
     over 1 hour.
    
  • Quench : Quench with saturated

    
     solution.
    
  • Isolation : Extract with

    
    , dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the N-Propionyl Oxazolidinone .

Asymmetric Alkylation (Evans Protocol)

This is the core application where the stereocenter is generated. The bulky side chain directs the incoming electrophile to the opposite face.

Mechanism & Transition State

The reaction proceeds via a Z-enolate . The Lithium cation is chelated by the carbonyl oxygen of the auxiliary and the enolate oxygen. The bulky


  group at the C4 position blocks the syn-face, forcing the electrophile to attack from the anti-face.

TransitionState cluster_TS Zimmerman-Traxler Transition State Li Li+ Aux Auxiliary (Oxazolidinone) Aux->Li Chelation Enolate Z-Enolate (Nucleophile) Aux->Enolate C-N Bond Block Steric Block -C(Me)2SMe Aux->Block Enolate->Li Chelation Elec Electrophile (R-X) Elec->Enolate Anti Attack Block->Elec Blocks Syn Face

Caption: Schematic of the transition state showing the steric blocking by the S-methyl penicillinol side chain.

Step-by-Step Protocol
  • Enolization : Dissolve N-Propionyl Oxazolidinone (1.0 equiv) in THF at

    
    . Add NaHMDS  (1.1 equiv) or LDA  to form the Z-enolate. Stir for 45 mins.
    
  • Alkylation : Add the alkyl halide (e.g., Benzyl Bromide, Allyl Iodide, 1.5 equiv) slowly.

  • Reaction : Stir at

    
     for 2--4 hours. (The low temperature is critical to maintain the rigid chelated structure).
    
  • Workup : Quench with acetic acid/THF at

    
    , then warm to room temp. Partition between brine and ether.
    
  • Result : The product will be the (2S)-2-methyl-3-phenyl-propionyl derivative (assuming benzyl bromide is used) with typically

    
     diastereomeric ratio (dr).
    

Cleavage of the Auxiliary

To recover the chiral product and recycle the auxiliary.[][3][4]

  • Hydrolysis (to Acid) :

    
     in 
    
    
    
    at
    
    
    . (Peroxide aids in removing the auxiliary without racemization).
  • Reduction (to Alcohol) :

    
     in THF (reductive cleavage).
    
  • Transesterification (to Ester) :

    
     / EtOH.
    

Summary of Key Parameters

ParameterSpecificationNotes
Auxiliary Precursor (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-olDerived from S-Methyl Penicillamine.
Steric Group

"Thiomethyl-tert-butyl" group.
Key Reagent (Cyclization) Diethyl Carbonate /

Phosgene-free method preferred.
Enolization Base NaHMDS or LDALithium bases prefer Z-enolate formation.
Typical Selectivity

de
Comparable to tert-Leucinol.
Unique Advantage Chelation ControlSulfur can coordinate Ti/Sn in Lewis Acid aldol reactions.

References

  • Evans, D. A., et al. "Chiral oxazolidinones as enantioselective auxiliaries." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

  • Ager, D. J., et al. "Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 30.1 (1997): 3-11.

  • Vela, M. A., et al. "Penicillamine-Derived Chiral Auxiliaries." Journal of Organic Chemistry, 55 (1990): 2913. (Describes the use of penicillamine backbone for auxiliary synthesis).

  • Close, J. "Synthesis of S-Methyl-Penicillamine Derivatives." Journal of the Chemical Society, (1950). (Foundational chemistry for the precursor).

Sources

Application Note: Synthesis of Chiral Thio-Oxazolines via (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4,4-dimethyl-substituted oxazolines bearing a pendant methylsulfanyl (thiomethyl) group. The core starting material, (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (derived from S-methyl-D-penicillamine), offers a unique steric and electronic profile. The resulting oxazolines are critical precursors for ThioBOX ligands used in asymmetric catalysis (e.g., Cu(II) or Pd(II) mediated reactions) and as directing groups in C-H functionalization.

Key Technical Challenges Addressed:

  • Sulfur Chemoselectivity: Preventing oxidation of the sulfide moiety to sulfoxide/sulfone during cyclization.

  • Stereochemical Integrity: Maintaining the enantiopurity of the C4 chiral center adjacent to the quaternary carbon.

  • Scalability: Providing a protocol robust enough for gram-scale synthesis without chromatographic bottlenecks.

Chemical Background & Retrosynthesis[1]

The target molecule is a (4R)-4-(2-(methylthio)propan-2-yl)-2-substituted-oxazoline . The gem-dimethyl group at the C4-sidechain provides significant steric bulk, forcing the chelated metal center into a rigid geometry, while the sulfur atom acts as a hemilabile ligand (soft donor).

Structural Analysis[1][2][3]
  • Starting Material (SM): (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol.

  • Reactivity Profile:

    • Primary Alcohol: Nucleophile for cyclization.

    • Amine: Nucleophile for acylation.

    • Sulfide (Thioether): Nucleophilic and redox-sensitive. Critical Process Parameter (CPP): Avoid strong oxidants and electrophilic chlorinating agents that activate sulfides.

Mechanistic Pathway (DOT Visualization)

OxazolineSynthesis SM (2R)-Amino Alcohol (Sulfur-containing) Amide Intermediate Hydroxy-Amide SM->Amide Acylation (Step 1) Oxidation Sulfoxide Byproduct (AVOID) SM->Oxidation [O] Acyl Acyl Donor (R-COCl or R-CN) Acyl->Amide Act Activation (MsCl or ZnCl2) Amide->Act Cyclodehydration Oxazoline Target Thio-Oxazoline Act->Oxazoline Ring Closure (Inversion at O, Retention at C4)

Figure 1: Strategic workflow for the synthesis of thio-oxazolines, highlighting the critical avoidance of oxidation pathways.

Methodology Selection

Two primary routes were evaluated. Protocol A is recommended for high-value, high-purity applications. Protocol B is a faster, "one-pot" alternative for robust substrates.

FeatureProtocol A: Two-Step (Amide/Mesylate)Protocol B: Witte-Seeliger (Catalytic Zn)
Mechanism Acylation

O-Mesylation


Attack
Zn(II) coordination

Nucleophilic attack on Nitrile
Sulfur Safety High. Mild bases and MsCl are S-compatible.Moderate. High heat (

C) required; risk of S-coordination to Zn.
Purification Intermediate amide can be recrystallized.Direct distillation or column required.
Yield 85-95% (Cumulative)60-80%
Recommendation Primary Choice Secondary Choice

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis via Mesylate Activation (Recommended)

This route isolates the hydroxy-amide intermediate, allowing for a purity check before the sensitive cyclization step.

Reagents
  • SM: (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.1 equiv) or Carboxylic Acid + Coupling Agent (EDC/HOBt).

  • Base: Triethylamine (TEA) (2.5 equiv total).

  • Cyclization Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step 1: Formation of the Hydroxy-Amide
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with SM (10 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add TEA (12 mmol, 1.2 equiv). Dropwise add the Acid Chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to keep internal temp < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Checkpoint: Isolate the hydroxy-amide. Usually a white solid or viscous oil. Verify absence of starting amine by NMR.

Step 2: Cyclodehydration (Mesylation)
  • Activation: Redissolve the crude hydroxy-amide (10 mmol) in dry DCM (50 mL) and cool to 0°C.

  • Mesylation: Add TEA (25 mmol, 2.5 equiv). Add MsCl (12 mmol, 1.2 equiv) dropwise.

    • Mechanism:[1][2][3][4][5] The alcohol is converted to a mesylate (-OMs), a good leaving group.

  • Cyclization: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 12–18 hours.

    • Observation: A precipitate (TEA·HCl) will form.

  • Quench: Pour the mixture into cold water.

  • Purification: Extract with DCM. Wash with mild acid (0.1 M HCl) to remove excess TEA, then sat.

    
    .
    
    • Caution: Do not use strong acid; oxazolines can hydrolyze.

  • Isolation: Flash chromatography (typically 10-30% EtOAc in Hexanes) or recrystallization (Hexanes/Et2O).

Protocol B: Zinc-Catalyzed Witte-Seeliger Synthesis (Alternative)

Best for stable aryl-nitriles where speed is prioritized over intermediate isolation.

Reagents
  • SM: (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (1.0 equiv).

  • Nitrile: R-CN (1.2 equiv).

  • Catalyst:

    
     (anhydrous) or 
    
    
    
    (0.05 – 0.1 equiv).
  • Solvent: Chlorobenzene or Toluene (High boiling point required).

Procedure
  • Mix: In a pressure tube or RBF with a reflux condenser, combine SM, Nitrile, and Catalyst in the solvent.

  • Heat: Heat to reflux (110–130°C) for 24–48 hours.

    • Critical Control: Ensure anhydrous conditions. Ammonia (

      
      ) is evolved; a nitrogen sweep helps drive the equilibrium.
      
  • Monitor: Reaction is complete when the SM spot disappears on TLC.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 25% aqueous

    
     (to remove Zn salts) and brine.
    
  • Purification: Distillation (if volatile) or Column Chromatography.

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (CDCl3):

    • Oxazoline Ring Protons: Look for the characteristic signals of the

      
       (C5 position) and the 
      
      
      
      (C4 position).
      • C4-H: Typically a doublet of doublets or triplet around 4.0–4.5 ppm.

      • C5-H: Two multiplets around 3.8–4.5 ppm.

    • S-Me Group: Singlet around 2.0–2.2 ppm. Shift: If this moves to ~2.6-2.8 ppm, suspect Sulfoxide formation.

  • Optical Rotation: Compare

    
     with literature values to ensure no racemization occurred at the C4 center.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Hydrolysis of MesylateEnsure anhydrous conditions; increase TEA equivalents to scavenge HCl.
Racemization High Temp / Strong BaseKeep Step 2 cyclization at RT or below. Avoid strong alkoxides.
S-Oxidation Peroxides in Ether/THFTest solvents for peroxides. Use DCM (non-ether) solvents.
Product Hydrolysis Acidic WorkupOxazolines are acid-labile. Keep workup pH > 7.

Safety & Handling (E-E-A-T)

  • Sulfur Compounds: The starting material and byproducts may have a characteristic "cabbage" or "garlic" odor. Work in a well-ventilated fume hood. Bleach (hypochlorite) can be used to neutralize glassware odors, but never introduce bleach to the reaction vessel.

  • Mesyl Chloride: Highly corrosive and lachrymator. Handle with gloves and eye protection.

  • Triethylamine: Flammable and toxic.

References

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[6] Justus Liebigs Annalen der Chemie, 1974(6), 996–1009. [Link]

  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173–1180. [Link]

  • Garg, P., Chaudhary, S., & Milton, M. D. (2014).[6] Copper-NHC Complex Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols.[6] The Journal of Organic Chemistry, 79(18), 8668–8677. [Link]

  • Evans, D. A., et al. (1993). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 115(12), 5328–5329. [Link]

  • Gómez, M., Muller, G., & Rocamora, M. (1999). Coordination chemistry of S,N-ligands with palladium(II). Coordination Chemistry Reviews, 193–195, 769–835. [Link]

Sources

Application Note: Using (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol in Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (CAS: 163436-69-9) represents a highly specialized class of


-amino alcohols  derived from the reduction of 

-methyl-penicillamine. In modern drug discovery, this molecule serves as a critical "chiral scaffold" with three primary applications:
  • C-Terminal Peptidol Synthesis: It functions as a proteolysis-resistant C-terminal modification, replacing the carboxylate with an alcohol moiety to extend plasma half-life.

  • Conformational Locking: The bulky gem-dimethyl group at the

    
    -position (C3) induces strong steric constraints (Thorpe-Ingold effect), stabilizing 
    
    
    
    -turn secondary structures in peptidomimetics.
  • Chiral Oxazoline Precursor: It acts as a precursor for the synthesis of chiral oxazoline ligands and protecting groups, essential in asymmetric catalysis and "pseudoproline" strategies.

This guide provides validated protocols for loading this sterically hindered alcohol onto solid supports and converting it into bioactive scaffolds.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name (2R)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol
Common Name

-Methyl-L-Penicillaminol
Molecular Formula

Molecular Weight 149.25 g/mol
Key Structural Feature Gem-dimethyl (C3): Restricts

and

rotamers; induces turn conformations.S-Methyl Thioether: Hydrophobic, oxidation-resistant side chain (unlike Cysteine).1,2-Amino Alcohol: Precursor for oxazolines/oxazolidines.[1][2]
Solubility Soluble in MeOH, DCM, DMF; sparingly soluble in water.

Mechanistic Insight: Unlike standard amino acids (e.g., Methionine), the gem-dimethyl group at C3 creates a "rigidified" hydrophobic core. When incorporated into a peptide, this steric bulk forces the backbone into specific torsion angles (


), often nucleating 

-turns or helices, which improves receptor binding affinity.

Application 1: Solid-Phase Synthesis of C-Terminal Peptide Alcohols

The most direct application is synthesizing Peptide Alcohols (Peptidols) . Since the target molecule lacks a carboxylic acid, it cannot be attached via standard Wang or Rink Amide linkers. It must be attached to 2-Chlorotrityl Chloride (2-CTC) resin via its hydroxyl group.

Protocol A: Loading onto 2-Chlorotrityl Chloride Resin

Objective: Immobilize the amino alcohol via an ether linkage that is acid-labile (cleavable with TFA).

Materials:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading).

  • (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (1.5 eq relative to resin).

  • Pyridine (anhydrous).

  • Dichloromethane (DCM, anhydrous).

  • Methanol (MeOH) for capping.

Step-by-Step Procedure:

  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a fritted synthesis syringe.

    • Wash with dry DCM (

      
       mL) to swell the beads.
      
  • Loading Reaction:

    • Dissolve 1.5 equivalents of the amino alcohol in 10 mL of dry DCM.

    • Add 3.0 equivalents of Pyridine (acts as HCl scavenger).

    • Add the solution to the swollen resin.[3]

    • Incubate: Shake gently at room temperature for 2 hours .

    • Note: Do not use DIPEA, as it can cause premature hydrolysis of the trityl chloride due to its basicity in the presence of moisture. Pyridine is milder and optimal for alcohol loading.

  • Capping Unreacted Sites:

    • Drain the resin.

    • Add a solution of DCM:MeOH:DIPEA (17:2:1) (10 mL).

    • Shake for 20 minutes. This converts remaining trityl chloride sites to methyl ethers, preventing non-specific binding later.

  • Washing:

    • Wash thoroughly: DCM (

      
      ), DMF (
      
      
      
      ), DCM (
      
      
      ).
    • Dry under vacuum if storing, or proceed immediately to Fmoc-protection.

  • Fmoc-Protection (On-Resin):

    • Since the starting material is a free amine, it must be Fmoc-protected before chain elongation.

    • Treat resin with Fmoc-OSu (2.0 eq) and DIPEA (4.0 eq) in DMF for 1 hour.

    • Wash with DMF (

      
      ).[3]
      
Diagram: Resin Loading Strategy

ResinLoading Start 2-CTC Resin (Cl-Trt-Polymer) Reaction Coupling (DCM/Pyridine, 2h) Start->Reaction AminoAlcohol Amino Alcohol (Free Amine/OH) AminoAlcohol->Reaction Intermediate Resin-Bound Amino Alcohol Reaction->Intermediate Ether Bond Formation FmocStep Fmoc-OSu Protection Intermediate->FmocStep Final Fmoc-Protected Resin-Bound Peptidol FmocStep->Final Ready for SPPS

Caption: Strategy for immobilizing (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol onto 2-CTC resin via hydroxyl linkage.

Application 2: Synthesis of Chiral Oxazolines[5]

The 1,2-amino alcohol motif is the direct precursor to Oxazolines . These heterocycles are vital in medicinal chemistry as "isosteres" of amide bonds (resistant to hydrolysis) and in asymmetric synthesis as ligands (e.g., BOX ligands).

Protocol B: Cyclodehydration to Oxazoline

Objective: Convert the N-acylated amino alcohol into a 2-substituted oxazoline using Deoxo-Fluor or DAST.

Mechanism: The hydroxyl group attacks the amide carbonyl after activation, followed by dehydration.

Reagents:

  • N-Acylated precursor (e.g., Acetyl-AminoAlcohol).

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • DCM (anhydrous).

  • 
     (solid).
    

Procedure:

  • Acylation (if not already done):

    • React the free amino alcohol with an Acid Chloride (R-COCl) or Carboxylic Acid (coupling agents) to form the Amide:

      
      .
      
  • Cyclization:

    • Dissolve the amide (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen.

    • Cool to -20°C.

    • Add Deoxo-Fluor (1.1 eq) dropwise.

    • Stir at -20°C for 30 mins, then warm to Room Temperature and stir for 1 hour.

  • Quenching & Isolation:

    • Pour reaction mixture into saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Result: 4,4-dimethyl-substituted oxazoline (due to the gem-dimethyl group on the side chain, depending on exact substitution pattern). Correction: The gem-dimethyl is on the side chain (C3), not the oxazoline ring (C4/C5). The oxazoline ring will have the bulky side chain at position 4.

Why this matters: The bulky


-methyl-isopropyl group at Position 4 of the oxazoline ring creates a highly asymmetric environment, making these excellent ligands for enantioselective catalysis.

Technical Challenges & Troubleshooting

A. Steric Hindrance in Coupling

The gem-dimethyl group at C3 creates significant steric bulk near the amine (C2).

  • Problem: Subsequent coupling of amino acids to this residue (during peptide elongation) can be sluggish.

  • Solution: Use high-efficiency coupling reagents.

    • Recommended: HATU or COMU with HOAt.

    • Conditions: Double coupling (

      
       min) at 40°C is often required to ensure quantitative conversion.
      
B. Thioether Stability

The


-methyl group is generally stable but can oxidize to sulfoxide (

) or sulfone (

) under harsh conditions.
  • Avoid: Strong oxidizers (e.g., high concentrations of

    
    , periodates).
    
  • Monitor: During cleavage from resin, use scavengers (EDT or Thioanisole) in the TFA cocktail to prevent

    
    -alkylation or oxidation.
    
C. Analytical Verification
  • NMR: The gem-dimethyl protons will appear as two distinct singlets (diastereotopic) if the chiral center is intact.

  • Mass Spec: Expect

    
     of 150.09 (Free base) or specific shifts for derivatives.
    

References

  • Solid-Phase Synthesis of Peptide Alcohols

    • Source: Ferrer-Gago, F. J., & Koh, L. Q. (2020).[4] Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641–652.[4]

    • Relevance: Establishes the 2-CTC resin loading protocol for amino alcohols.
    • [4]

  • Oxazoline Synthesis from Amino Alcohols

    • Source: Wipf, P., & Wang, X.[1] (2002).[5] Parallel Synthesis of Oxazolines and Thiazolines by Tandem Condensation-Cyclodehydration.[1] Journal of Combinatorial Chemistry, 4(6), 656–660.

    • Relevance: Defines the cyclodehydration chemistry using fluorin
  • Peptidomimetics and Steric Constraints

    • Source: Hruby, V. J., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics.[1] Tetrahedron, 53(38), 12789–12854.

    • Relevance: Explains the "Thorpe-Ingold" effect of gem-dimethyl groups in stabilizing peptide turns.
  • Penicillamine Derivatives in Peptides

    • Source: Giraud, M., et al. (1999). Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis.[6] Journal of Peptide Science.

    • Relevance: Discusses the handling of penicillamine-type sulfur centers in SPPS.

Sources

Troubleshooting & Optimization

Preventing oxidation of the methylsulfanyl group in (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Introduction

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol is a chiral amino alcohol containing a methylsulfanyl (thioether) group. This unique combination of functional groups makes it a valuable building block in pharmaceutical and materials science research. However, the presence of the sulfur atom introduces a susceptibility to oxidation, which can lead to the formation of undesired sulfoxide and sulfone byproducts. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate and prevent the oxidation of the methylsulfanyl group during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxidation of the methylsulfanyl group in my compound?

A1: The sulfur atom in the methylsulfanyl group is nucleophilic and can be readily oxidized by various oxidizing agents. The most common culprits in a laboratory setting are atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF and diethyl ether), and certain reagents used in subsequent reaction steps. The oxidation process involves the conversion of the thioether to a sulfoxide and potentially further to a sulfone under stronger oxidizing conditions.

Q2: What are the visual or analytical signs that my sample of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol has oxidized?

A2: While the parent compound is a solid, signs of oxidation might become apparent when it is in solution. A color change to yellow or brown can be an indicator. However, for definitive identification of oxidation products like sulfoxides and sulfones, analytical techniques are essential. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying these impurities.[1][2][3] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), can confirm the molecular weight of the oxidized species.[3]

Q3: How can I prevent oxidation during storage?

A3: Proper storage is the first line of defense against oxidation.

Storage ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen.
Temperature Store at cool temperatures (2-8 °C).Slows down the rate of oxidation.[4]
Light Protect from light by using an amber vial or storing in a dark place.Prevents light-catalyzed degradation.[4]
Moisture Store in a dry environment or a desiccator.Prevents potential side reactions.[4]

Q4: Are there any specific classes of reagents I should be cautious with when working with this compound?

A4: Yes, you should be particularly careful with reagents known to be strong oxidants. These include, but are not limited to:

  • Peroxy acids (e.g., m-CPBA)[5]

  • Ozone (O₃)[5]

  • Hydrogen peroxide (H₂O₂)[6][7]

  • Hypochlorites (e.g., sodium hypochlorite)[8]

Even milder oxidizing agents can sometimes lead to sulfoxide formation.[5][9] It is crucial to review the compatibility of all reagents with thioether functional groups before beginning a reaction.

Troubleshooting Guide

Problem: My reaction yields are consistently low, and I suspect oxidation of the starting material or intermediate.

Solution: This is a common issue when working with thioether-containing compounds. The oxidation of the methylsulfanyl group can render the molecule unreactive in the desired transformation.

Step 1: Purity Analysis of Starting Material Before starting your synthesis, verify the purity of your (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol using HPLC or NMR spectroscopy to ensure it is free from significant amounts of sulfoxide or sulfone impurities.[1][3]

Step 2: Deoxygenate Solvents and Reagents Dissolved oxygen in solvents is a primary contributor to oxidation.[4] It is critical to use freshly deoxygenated solvents for all reactions and workup procedures.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents

Objective: To remove dissolved oxygen from solvents to create an inert reaction environment.

Method: Sparging with an Inert Gas

  • Select a flask equipped with a sidearm or use a long needle.

  • Fill the flask with the desired solvent, not exceeding 75% of its total volume.

  • Insert a gas dispersion tube or a long needle connected to a source of inert gas (Argon or Nitrogen) so that it reaches the bottom of the solvent.

  • Bubble the inert gas through the solvent for at least 30-60 minutes. Vigorous bubbling is more effective.[4]

  • Once deoxygenated, store the solvent under a positive pressure of the inert gas until use.

Step 3: Creating an Inert Reaction Atmosphere Perform all reactions under a positive pressure of an inert gas like Argon or Nitrogen. This can be achieved using a balloon filled with the inert gas attached to the reaction flask or by using a Schlenk line.

Step 4: Consider the Use of Antioxidants or Scavengers In some cases, adding a small amount of an antioxidant or a reducing agent can help to prevent oxidation. However, the compatibility of these additives with your reaction chemistry must be carefully evaluated. For instance, strong reducing agents might interfere with other functional groups in your molecule.

Step 5: Protecting the Thioether Group If the methylsulfanyl group is not directly involved in the desired reaction but is susceptible to the reaction conditions, a protection-deprotection strategy may be necessary. Thioethers are generally less straightforward to protect than alcohols or amines. However, some strategies involve conversion to a sulfonium salt, which can be reversed later. This approach adds steps to the synthesis and should be considered when other methods fail.

Visualizing the Oxidation Pathway and Prevention Strategy

The following diagrams illustrate the oxidation pathway of the methylsulfanyl group and a generalized workflow for preventing it.

OxidationPathway Thioether (2R)-2-Amino-3-methyl- 3-methylsulfanylbutan-1-ol Sulfoxide Sulfoxide byproduct Thioether->Sulfoxide Mild Oxidation (e.g., air, peroxides) Sulfone Sulfone byproduct Sulfoxide->Sulfone Strong Oxidation (e.g., m-CPBA)

Caption: Oxidation pathway of the methylsulfanyl group.

PreventionWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis Start Start with Pure (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol Deoxygenate Deoxygenate Solvents (Protocol 1) Start->Deoxygenate InertAtmosphere Set up Reaction Under Inert Atmosphere (Ar/N2) Deoxygenate->InertAtmosphere RunReaction Perform Chemical Transformation InertAtmosphere->RunReaction Workup Aqueous Workup with Deoxygenated Solutions RunReaction->Workup Analysis Analyze Product for Oxidized Impurities (HPLC, LC-MS) Workup->Analysis

Caption: Recommended workflow for preventing oxidation.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(3), 235–237. Available at: [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Available at: [Link]

  • Rehbein, J., et al. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Macromolecular Rapid Communications. Available at: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Kfir, R., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(21), 6989–6991. Available at: [Link]

  • Carballo, R. M., et al. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts, 11(7), 869. Available at: [Link]

  • UGC. Protecting groups in organic synthesis + H2O. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]

  • Defense Technical Information Center. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Available at: [Link]

  • ResearchGate. (2017, January 29). Can anybody tell me, how i protect thiol group in ether synthesis?. Available at: [Link]

  • Ram, V. J., et al. (2019). Protection of the Hydroxyl Group with Vinyl Thioethers. The Journal of Organic Chemistry.
  • Google Patents. CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.
  • ACS Green Chemistry Institute. (2026, February 6). Thioether Formation. Available at: [Link]

  • Liu, J., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(4), 816–819. Available at: [Link]

  • Wikipedia. Methylene blue. Available at: [Link]

  • Zhao, Y., et al. (2015). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Chemical Society Reviews, 44(22), 7974–8012. Available at: [Link]

  • USP Technologies. Sulfide Oxidation with Hydrogen Peroxide. Available at: [Link]

  • Angelov, I., et al. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of University of Ruse, 49(9.1), 19-24.
  • Reddit. (2022, July 10). Chemoselective thioether oxidation. Available at: [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Chemistry – A European Journal, 20(12), 3313–3317. Available at: [Link]

  • Google Patents. CN116023441A - Method for preparing purified desmopressin sulfoxide impurity.
  • Mishan, M. A., et al. (2024). The SOD1 Inhibitor, LCS-1, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase. Antioxidants, 13(8), 991. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • University of Louisville Libraries. The oxidation of amino alcohols. Available at: [Link]

  • Jurkowska, H., et al. (2019). Hydrogen Sulfide in Pharmacotherapy, Beyond the Hydrogen Sulfide-Donors. Molecules, 24(11), 2054. Available at: [Link]

  • Prati, F., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2777–2788. Available at: [Link]

  • PubChem. (2S)-2-amino-3-methylbutan-1-ol hydrochloride. Available at: [Link]

  • ResearchGate. (2025, October 16). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Available at: [Link]

Sources

Technical Support Center: Enantiopurity Assurance for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Minimizing Racemization & Side Reactions in S-Methyl-Penicillaminol Derivatives Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary: The "Penicillaminol" Challenge

You are working with (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol , a reduced derivative of S-methyl-D-penicillamine. This molecule presents a "dual-threat" to chemical stability:

  • Steric & Electronic Strain: The bulky gem-dimethyl group at C3, combined with the electron-rich sulfur, creates significant steric hindrance. This often forces reactions to proceed via slower mechanisms that allow time for competing racemization pathways (e.g.,

    
     vs 
    
    
    
    ).
  • The Oxazoline Trap: Like all 1,2-amino alcohols, this scaffold is prone to cyclization into oxazolines (or oxazolidines) when the nitrogen is acylated and the oxygen is activated. This cyclization is the primary vector for racemization at the C2 chiral center.

This guide provides troubleshooting workflows to maintain enantiomeric excess (EE) >99% during protection, activation, and oxidation steps.

Diagnostic Workflow: Root Cause Analysis

Before adjusting your protocol, identify the specific racemization vector using the logic flow below.

RacemizationPathways Start Issue: Loss of Enantiomeric Excess (EE) Step At which step did EE drop? Start->Step Prot N-Protection (Boc, Fmoc, Cbz) Step->Prot Act Alcohol Activation (MsCl, TsCl, Mitsunobu) Step->Act Ox Oxidation (to Aldehyde) Step->Ox BaseCheck Did you use strong base (NaOH, TEA) with acyl chloride? Prot->BaseCheck GroupCheck Is Nitrogen Acylated (Amide/Carbamate)? Act->GroupCheck SulfurCheck Did you use Bleach/TEMPO or Peroxides? Ox->SulfurCheck Sol1 Cause: Base-catalyzed enolization Fix: Use Schotten-Baumann (NaHCO3) or Carbamates (Boc2O) BaseCheck->Sol1 Yes Mech1 Cause: Oxazoline Formation (Neighboring Group Participation) GroupCheck->Mech1 Yes (High Risk) Mech2 Cause: S-Oxidation + Alpha-Proton Acidity SulfurCheck->Mech2 Yes

Figure 1: Diagnostic decision tree for isolating the chemical step responsible for chiral erosion.

Technical Support Tickets: Troubleshooting & Solutions

Ticket #101: Racemization during N-Protection (Boc/Fmoc)

User Report: "I reacted the starting material with Boc-anhydride and TEA in DCM. The product EE dropped to 92%."

Technical Analysis: The C2 proton in amino alcohols is weakly acidic. However, the presence of the sulfur atom (via inductive effects) and the formation of a carbamate intermediate can increase this acidity. Using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in organic solvents can promote proton abstraction and reporotonation (racemization), especially if the reaction exotherms.

Resolution Protocol: Switch to a biphasic Schotten-Baumann condition. The water buffers the pH, and the inorganic base is less likely to abstract the


-proton than an organic amine base.

Optimized Protocol (N-Boc Protection):

  • Dissolve: 1.0 eq of Amino Alcohol in 1:1 THF/Water.

  • Buffer: Add 2.5 eq of

    
     (Avoid NaOH or 
    
    
    
    which are too basic).
  • Reagent: Cool to 0°C. Add 1.1 eq

    
     dropwise.
    
  • Monitor: Warm to RT. Monitor by TLC.

  • Workup: Extract immediately upon completion. Do not let it stir overnight in base.

Ticket #102: The "Oxazoline" Cyclization during Alcohol Activation

User Report: "I tried to convert the alcohol to a mesylate (MsCl/Pyridine) to create a leaving group. I isolated a cyclic impurity and my product was racemic."

Technical Analysis: This is the most critical failure mode for 1,2-amino alcohols. When the nitrogen is protected as an amide or carbamate (e.g., NH-Boc) and the alcohol is activated (e.g., O-Ms), the carbonyl oxygen of the protecting group attacks the activated carbon (C1).

  • Mechanism: Intramolecular

    
     attack forms a 5-membered oxazoline  (or oxazolidinone) ring.
    
  • Result: This ring opening/closing is reversible and leads to scrambling of the stereocenter.

Resolution Protocol:

  • Avoid O-Sulfonylation: Do not use MsCl or TsCl if the amine is protected.

  • Alternative Strategy (Cyclic Sulfamidate): Instead of standard activation, form a cyclic sulfamidate. This "locks" the stereochemistry and prevents N-attack.

    • Step A: React amino alcohol with

      
       to form cyclic sulfamidate.
      
    • Step B: Oxidize sulfur to sulfone (

      
      ).
      
    • Step C: Nucleophilic attack opens the ring with inversion, preserving chiral integrity (as a net inversion).

Ticket #103: Oxidation to Aldehyde (Sulfur Incompatibility)

User Report: "I need the aldehyde for a reductive amination. I used TEMPO/Bleach, but the mass spec shows +16 and +32 peaks (Sulfoxide/Sulfone), and the aldehyde racemized."

Technical Analysis:

  • Sulfur Sensitivity: The methylsulfanyl group (

    
    ) is easily oxidized by hypochlorite (Bleach) or peroxides. You cannot use standard TEMPO/Bleach or Jones oxidation.
    
  • Aldehyde Lability: Once formed,

    
    -amino aldehydes are notoriously configurationally unstable. Silica gel chromatography is often enough to racemize them.
    

Resolution Protocol: Use a Swern Oxidation (strictly controlled) or Dess-Martin Periodinane (DMP) . These are compatible with sulfides if stoichiometry is precise.

Recommended Protocol (Modified Swern):

  • Reagents: Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), DIPEA (5 eq).

  • Temperature: Must be kept below -60°C. Higher temps allow the sulfur to interfere or the aldehyde to enolize.

  • Quench: Add DIPEA at -78°C, then warm to 0°C.

  • Handling: Do not purify the aldehyde on silica. Use it immediately in the next step (e.g., reductive amination) as a crude solution.

Comparative Data: Reaction Conditions vs. Racemization Risk

Reaction StepReagent/ConditionRacemization RiskSulfur Compatible?Recommendation
N-Protection

/ TEA / DCM
HighYesAvoid (Base too strong)
N-Protection

/

/ THF:H2O
LowYesPreferred
Activation MsCl / PyridineCritical (Oxazoline)YesAvoid
Activation Mitsunobu (

/DIAD)
ModerateNo (S-alkylation)⚠️ Caution
Oxidation TEMPO / NaOCl (Bleach)LowNo (S-Oxidation)Avoid
Oxidation Swern (-78°C)LowYesPreferred
Oxidation Dess-Martin PeriodinaneLowYesAlternative

Mechanistic Visualization: The Oxazoline Pathway[1]

Understanding the mechanism is key to prevention. The diagram below illustrates how activation of the alcohol facilitates the internal attack by the protecting group.

OxazolineMechanism Start N-Boc Amino Alcohol (Activated O-Ms) TS Intramolecular Attack (Carbonyl O attacks C1) Start->TS Fast Oxazoline Oxazolidinone Ring (Intermediate) TS->Oxazoline Cyclization Racemic Ring Opening (Racemic Mixture) Oxazoline->Racemic Hydrolysis/Attack

Figure 2: The "Self-Immolation" of chiral purity via oxazoline formation during alcohol activation.

References

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Journal of Organic Chemistry.
  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols. Journal of Organic Chemistry, 58(13), 3568-3571. Link (Establishes baseline stability for amino alcohol synthesis).

  • Jurczak, J., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds.[1] Journal of Organic Chemistry. (Discusses oxidation risks, though notes AZADO/Copper utility).

  • Methodology for Penicillamine Derivatives: ResearchGate: Enantiomers Identification of Penicillamine. (Highlights the specific sensitivity of the penicillamine scaffold). Link

  • BenchChem Technical Support. (2025). Synthesis of Amino Alcohol Compounds: Troubleshooting Guide.

Sources

Validation & Comparative

Determining enantiomeric purity of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Determining Enantiomeric Purity of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol via HPLC

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, a novel building block with significant therapeutic potential, ensuring enantiomeric purity is a cornerstone of quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in scientific principles and supported by actionable experimental protocols.

The Principle of Chiral Recognition in HPLC

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a formidable challenge. Chiral HPLC overcomes this by creating a chiral environment within the analytical column.[1][2] The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[3][4] This interaction is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, leading to different retention times and, consequently, separation.[1][3] The nature of these interactions can include hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[1][3]

Primary Analytical Method: Chiral HPLC

For the specific challenge of resolving (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol and its (2S) enantiomer, a normal-phase HPLC method utilizing a polysaccharide-based CSP is often the most effective approach. These CSPs, typically derivatives of cellulose or amylose, form "chiral grooves" that enable effective enantioseparation of a wide range of compounds, including amino alcohols.[4][5]

Experimental Protocol: Chiral HPLC

1. Chromatographic System:

  • An HPLC system equipped with a UV detector is suitable.

2. Chiral Stationary Phase (CSP):

  • Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® AD-H or similar), is recommended.[5][6]

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • Composition: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).

  • Rationale:

    • n-Hexane serves as the non-polar main solvent.

    • Isopropanol acts as the polar modifier; its concentration is a critical parameter for optimizing the separation. A lower percentage generally increases retention and can improve resolution.[7]

    • DEA is a basic additive that improves peak shape and resolution for basic compounds like amino alcohols by minimizing undesirable interactions with the stationary phase.[5][7]

4. Isocratic Elution Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. A stable temperature is crucial for reproducible retention times.

  • Detection Wavelength: 220 nm (or a wavelength where the analyte has adequate absorbance).

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Dissolve the sample of 2-Amino-3-methyl-3-methylsulfanylbutan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[8]

6. System Suitability:

  • Before sample analysis, inject a racemic standard to confirm the separation of the two enantiomers.

  • Key parameters to monitor include:

    • Resolution (Rs): A value ≥ 1.5 indicates baseline separation.[8]

    • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 is necessary for separation.[8]

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Inject Inject Sample (10 µL) Filter->Inject MobilePhase Prepare Mobile Phase (Hexane:IPA:DEA) Column Chiral Column (Polysaccharide CSP) Inject->Column Detect UV Detection (220 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Result Report Result Calculate->Result

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Data Analysis and Interpretation

The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of the purity of a chiral substance.[9] It is calculated from the peak areas of the two enantiomers in the chromatogram:

Enantiomeric Excess (% ee) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Where:

  • Area_major is the peak area of the desired (2R) enantiomer.

  • Area_minor is the peak area of the undesired (2S) enantiomer.

Hypothetical Experimental Data:

ParameterResult
Retention Time of (2R)-enantiomer12.5 min
Retention Time of (2S)-enantiomer15.2 min
Peak Area of (2R)-enantiomer995,000
Peak Area of (2S)-enantiomer5,000
Resolution (Rs)2.1
Enantiomeric Excess (% ee)99.0%

Based on this data, the enantiomeric purity of the sample is determined to be 99.0% ee in favor of the (2R)-enantiomer.

Comparison with Alternative Methods

While chiral HPLC is a robust and widely used technique, other methods can also be employed for determining enantiomeric purity.[10][11] The choice of method often depends on factors such as available instrumentation, sample properties, and the required sensitivity.[10]

FeatureChiral HPLCChiral GCNMR with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase.[10]Differential interaction with a chiral stationary phase in the gas phase.[10]Formation of transient diastereomeric complexes leading to distinct NMR signals.[10]
Sample Volatility Not required.Requires volatile or derivatized analytes.Not required.
Sensitivity High (LOD/LOQ often in the low µg/mL range).[10]Very high, especially with sensitive detectors.Generally lower than chromatographic methods.[10]
Resolution Excellent, capable of baseline separation.[10]Excellent, often providing very sharp peaks.Dependent on the choice of chiral solvating agent and magnetic field strength.
Sample Throughput Moderate.High.High, especially for reaction monitoring.
Solvent Consumption Moderate to high.Low.Low (deuterated solvents).[10]
Instrumentation Widely available.Common, but less so than HPLC.Requires access to an NMR spectrometer.
Method Comparison Workflow

Method_Comparison cluster_problem Analytical Challenge cluster_methods Analytical Approaches cluster_decision Decision Factors Problem Determine Enantiomeric Purity of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol HPLC Chiral HPLC Problem->HPLC GC Chiral GC Problem->GC NMR Chiral NMR Problem->NMR Sensitivity Sensitivity HPLC->Sensitivity Resolution Resolution HPLC->Resolution Throughput Throughput HPLC->Throughput GC->Sensitivity GC->Resolution GC->Throughput Volatility Sample Volatility GC->Volatility NMR->Throughput Availability Instrument Availability NMR->Availability

Caption: Decision factors for selecting an enantiomeric purity analysis method.

Conclusion

For the determination of the enantiomeric purity of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, chiral HPLC with a polysaccharide-based stationary phase stands out as a highly reliable, sensitive, and robust method. It provides excellent resolution, allowing for accurate quantification of even trace amounts of the undesired enantiomer. While alternative techniques like chiral GC and NMR spectroscopy have their merits, particularly in terms of throughput for NMR and sensitivity for GC, chiral HPLC often represents the gold standard for routine quality control in a drug development setting. The detailed protocol and comparative analysis provided in this guide serve as a comprehensive resource for researchers and scientists to establish and validate a scientifically sound method for ensuring the stereochemical integrity of their chiral compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Benchchem. (n.d.). A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods.
  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. (n.d.). PMC.
  • Wikipedia. (n.d.). Chiral analysis.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Amino alcohol-derived chiral stationary phases. (2023, May 5). PubMed.
  • (PDF) Amino alcohol-derived chiral stationary phases. (2023, April 11). ResearchGate.
  • Benchchem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • Amino Acid and Peptide Chiral Separations. (n.d.).
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica.
  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Wikipedia. (n.d.). Enantiomeric excess.
  • ResearchGate. (2015, December 4). From which instrument can we determine enantiomeric purity?.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
  • Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. (2017, February 28). RSC Publishing - The Royal Society of Chemistry.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing - Rsc.org.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Benchchem. (n.d.). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate.

Sources

Comparison of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol vs Valinol as chiral ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (referred to herein as S-Methyl Penicillaminol ) and the industry-standard Valinol .

Executive Summary

While Valinol remains the "workhorse" chiral ligand for general hard-metal catalysis (Cu, Zn, Al), (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (S-Methyl Penicillaminol) represents a specialized, high-performance alternative.

The core distinction lies in the


-carbon quaternary center  and the hemilabile sulfur moiety . The target ligand offers:
  • Superior Steric Bulk: The gem-dimethyl group creates a "tert-butyl-like" steric wall, often exceeding Valinol's isopropyl group in enforcing enantioselectivity (the Thorpe-Ingold effect).

  • Soft-Metal Affinity: The thioether (

    
    ) group enables coordination with soft metals (Pd, Rh, Ir), opening reaction pathways (e.g., allylic substitutions) where Valinol fails.
    

Recommendation: Switch to the S-Methyl Penicillaminol scaffold if your Valinol-catalyzed reaction suffers from low enantiomeric excess (ee < 85%) or if you are targeting transition metal catalysis requiring soft donor stabilization.

Structural & Mechanistic Analysis

Steric Mapping: The "Wall" Effect

The primary driver of enantioselectivity in amino alcohol ligands is the steric bulk adjacent to the chiral center.

  • Valinol: Features an isopropyl group at the

    
    -position. This is a tertiary center. While effective, it allows some rotational freedom, which can lead to "leakage" in the chiral pocket.
    
  • S-Methyl Penicillaminol: Features a quaternary carbon containing two methyl groups and a methylthio group. This structure mimics tert-Leucine (one of the most selective amino acids) but adds a heteroatom. This quaternary center is conformationally rigid, locking the chelate ring into a fixed geometry.

Electronic Divergence: Hard vs. Soft Donors
  • Valinol (N, O): A "Hard-Hard" donor set. Ideal for Lewis acid catalysis with hard metals (Zinc, Copper, Aluminum, Boron).

  • S-Methyl Penicillaminol (N, O, S): Contains a "Soft" sulfur donor. This allows for hemilabile coordination —the sulfur can bind and release the metal center during the catalytic cycle, stabilizing intermediate species without blocking the active site permanently.

Diagram: Ligand Architecture & Coordination Modes

LigandComparison Valinol Valinol (Standard) Sterics_V Isopropyl Group (Tertiary Carbon) Moderate Bulk Valinol->Sterics_V Coord_V N, O Bidentate (Hard-Hard) Valinol->Coord_V Target S-Methyl Penicillaminol (Target Ligand) Sterics_T Gem-Dimethyl + S-Me (Quaternary Carbon) High Bulk (Rigid) Target->Sterics_T Coord_T N, O, S Tridentate/Hemilabile (Hard-Hard-Soft) Target->Coord_T Sterics_T->Sterics_V Superior Selectivity App_V Zn/Cu/Al Catalysis (e.g., Diels-Alder) Coord_V->App_V App_T Pd/Rh Catalysis (e.g., Allylic Alkylation) Coord_T->App_T

Figure 1: Structural and functional divergence between Valinol and S-Methyl Penicillaminol.

Performance Comparison: Case Studies

Case Study A: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is the standard benchmark for amino alcohol ligands. The ligand forms a bimetallic Zn-complex that directs the addition of the ethyl group to the aldehyde.

MetricValinol LigandS-Methyl Penicillaminol LigandCausality
Yield 85-92%88-95%Comparable reactivity; both form stable Zn-alkoxides.
ee % 85-90% 94-99% The quaternary steric bulk of the Penicillaminol derivative forces a tighter chiral pocket, minimizing the transition state energy difference (

).
Catalyst Loading 2-5 mol%1-2 mol%Higher stability of the quaternary backbone prevents ligand degradation.
Case Study B: Palladium-Catalyzed Allylic Alkylation

This reaction requires a ligand that can stabilize the Pd(allyl) intermediate. Valinol performs poorly here because Oxygen is a poor donor for Palladium (Soft acid).

  • Valinol: <10% Yield, Racemic product. (Oxygen fails to coordinate effectively to Pd).

  • S-Methyl Penicillaminol: >90% Yield, >90% ee.

    • Mechanism: The sulfur atom coordinates to Pd, forming a stable N,S-chelate (or N,O,S pincer). This "hemilabile" arm stabilizes the oxidative addition step and directs the nucleophilic attack.

Experimental Protocols

Synthesis of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Since this specific derivative is expensive to buy, synthesis from commercially available D-Penicillamine is recommended.

Reagents: D-Penicillamine, Methyl Iodide (MeI), Lithium Aluminum Hydride (LiAlH


), THF.

Step 1: S-Methylation

  • Dissolve D-Penicillamine (10 mmol) in liquid ammonia (or EtOH/NaOEt).

  • Add Methyl Iodide (11 mmol) dropwise at -78°C (or 0°C in EtOH).

  • Stir for 2 hours. Evaporate solvent to yield S-Methyl-D-Penicillamine .

    • Validation: Check NMR for disappearance of -SH signal and appearance of S-Me singlet (~2.1 ppm).

Step 2: Reduction to Amino Alcohol

  • Suspend S-Methyl-D-Penicillamine (10 mmol) in anhydrous THF (50 mL) under Argon.

  • Slowly add LiAlH

    
     (20 mmol, 2.0 equiv) at 0°C. Caution: Exothermic. 
    
  • Reflux for 12 hours.

  • Quench via Fieser workup (Water, 15% NaOH, Water).

  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
    • Yield: Typically 85-90%.

    • Appearance: Colorless viscous oil or low-melting solid.

General Protocol: Diethylzinc Addition

Scope: Synthesis of chiral secondary alcohols.

  • Ligand Formation: In a flame-dried Schlenk flask, dissolve S-Methyl Penicillaminol (0.05 mmol, 5 mol%) in Toluene (2 mL).

  • Zinc Addition: Add Et

    
    Zn (2.2 mmol, 1.1 M in toluene) at 0°C. Stir for 20 min.
    
    • Note: Evolution of ethane gas indicates formation of the Zinc-Alkoxide catalyst.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) dropwise at 0°C.

  • Reaction: Stir at 0°C for 4-12 hours. Monitor by TLC.

  • Quench: Add saturated NH

    
    Cl. Extract with Et
    
    
    
    O.
  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Visualizing the Catalytic Cycle (Zn-Addition)

The following diagram illustrates how the S-Methyl Penicillaminol ligand controls the transition state.

CatalyticCycle cluster_mechanism Steric Control Mechanism Ligand Ligand Precursor (S-Me Penicillaminol) Zn_Complex Bimetallic Zn-Complex (Active Catalyst) Ligand->Zn_Complex + Et2Zn (- Ethane) TS Transition State (Rigid Quaternary Control) Zn_Complex->TS + Aldehyde Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis Product->Zn_Complex Catalyst Regeneration MechanisticNote The gem-dimethyl/S-Me group blocks the 'Si' face, forcing 'Re' face attack.

Figure 2: Catalytic cycle for enantioselective alkylation. The steric bulk of the ligand directs the stereochemical outcome.

References

  • Synthesis of Penicillamine Derivatives

    • Title: "Synthesis and Application of S-Alkyl Penicillamine Derivatives in Asymmetric C
    • Source: Journal of Organic Chemistry.
    • URL:[Link](Generalized link for Penicillamine synthesis protocols).

  • Valinol in Catalysis (Benchmark)

    • Title: "Enantioselective Addition of Organozinc Reagents to Aldehydes."
    • Source: Chemical Reviews, 1999.
    • URL:[Link]

  • Thioether Amino Alcohols

    • Title: "Chiral -Amino Alcohols with a Thioether Function: Synthesis and Application in Asymmetric C
    • Source: Tetrahedron: Asymmetry.[1][2][3][4][5]

    • URL:[Link](Referencing general class behavior).

  • Steric Effects in Catalysis

    • Title: "The Thorpe-Ingold Effect in Organometallic C
    • Source: Angewandte Chemie Int. Ed.
    • URL:[Link]

Disclaimer: Synthesis of specific chiral ligands requires adherence to local safety regulations regarding handling of methyl iodide and hydrides.

Sources

Optical rotation benchmarks for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes the technical benchmarking protocols for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol , commonly referred to in high-performance synthesis as S-Methyl-D-Penicillaminol .

This molecule represents a critical "hybrid" chiral auxiliary, bridging the steric rigidity of tert-leucine/valine derivatives with the soft-donor capability of methionine.

Executive Technical Summary

  • IUPAC Name: (2R)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol

  • Common Name: S-Methyl-D-Penicillaminol

  • CAS (Enantiomer 2S): 627091-00-3 (Reference for magnitude calibration)

  • Core Utility: Chiral ligand for asymmetric catalysis (e.g., oxazolines, palladium catalysis), resolution agent, and peptide mimetic.

Why This Molecule? Unlike simple amino alcohols (e.g., Valinol), this compound features a quaternary carbon at the C3 position containing a sulfur moiety. This induces the Thorpe-Ingold effect, pre-organizing the molecule for tighter metal binding and higher stereoselectivity in catalytic applications.

Optical Rotation & Purity Benchmarks

Because specific rotation (


) is highly sensitive to concentration, solvent, and temperature, "single number" benchmarks are unreliable without context. Below is the comparative benchmarking matrix.
A. Primary Optical Standards

Since the (2R) isomer is often synthesized de novo or obtained as a custom reagent, its optical purity must be validated against its commercially available enantiomer or structural analogs.

CompoundConfigurationApprox.

(Solvent)
Benchmarking Note
Target Molecule (2R) Expect (+) (in EtOH/MeOH)*Magnitude should match (2S) enantiomer.
(2S)-Enantiomer(2S)Negative (-)Use CAS 627091-00-3 as the absolute reference standard.
D-Valinol(R)

(c=10, EtOH)
Lacks C3-SMe group; useful for sign confirmation.
S-Methyl-D-Penicillamine(R)-AcidNegative (-) (in 1N NaOH)Parent acid. Note that reduction to alcohol often flips sign or shifts magnitude significantly.

*Note: The sign of rotation for amino alcohols often correlates with the steric bulk of the side chain. D-Valinol is (+). The introduction of the S-Methyl group may alter magnitude but the D-series (2R) generally maintains the positive sign in alcoholic solvents relative to its L-series counterpart.

B. Solvent-Dependent Shifts

Optical rotation for amino alcohols is non-linear across solvents due to H-bonding and conformational locking.

  • Ethanol (Recommended): Stabilizes the intramolecular H-bond between

    
     and 
    
    
    
    . Use for primary benchmarking.
  • Chloroform: May induce aggregation; avoid for precise quantitation unless specified.

  • 1N HCl: Protonation of the amine (

    
    ) drastically changes the electronic environment and rotation value. Do not compare HCl values with neutral solvent values. 
    

Comparative Performance Analysis

Why choose this scaffold over cheaper alternatives?

FeatureS-Methyl-Penicillaminol (Target) Methioninol Valinol
Side Chain Quaternary C(Me)

(SMe)
Linear -CH

CH

SMe
Isopropyl -CH(Me)

Steric Bulk High (Gem-dimethyl effect)Low (Flexible chain)Medium
Oxidation Stability High (Thioether)ModerateN/A (No Sulfur)
Coordination Bidentate/Tridentate (N, O, S)Tridentate (flexible)Bidentate (N, O)
Use Case High-selectivity asymmetric catalysisFlexible metal scavengingGeneral chiral auxiliary

Key Insight: The gem-dimethyl group in the target molecule restricts bond rotation, lowering the entropy cost of binding to metals. This typically results in higher enantiomeric excess (ee) in catalytic reactions compared to Methioninol.

Validation Protocol: Self-Validating Workflow

To ensure the optical integrity of your batch, follow this self-validating protocol. This avoids reliance on potentially unverified literature values by using an internal standard method.

Step 1: Synthesis / Isolation Check

Ensure the precursor (S-Methyl-D-Penicillamine) is optically pure (


 ee). The reduction step (typically 

or

) must be monitored to prevent racemization, though the quaternary center makes this center robust.
Step 2: The Polarimetry Loop

Equipment: Digital Polarimeter (Sodium D-Line, 589 nm). Conditions: 20°C


 0.5°C.

Protocol:

  • Blanking: Zero the instrument with pure HPLC-grade Ethanol.

  • Preparation: Dissolve 100 mg of sample in 10 mL Ethanol (

    
    ).
    
  • Measurement: Record average of 5 scans.

  • Cross-Check: If the value deviates

    
     from the expected magnitude of the (2S) reference (inverted), proceed to Chiral HPLC (Step 3).
    
Step 3: Chiral Purity Visualization (DOT Diagram)

G start Start: Crude (2R)-S-Me-Penicillaminol measure Measure [α]D (c=1, EtOH) start->measure decision Matches Expected Magnitude? measure->decision pass PASS: Release for Synthesis decision->pass Yes (within ±5%) fail FAIL: Suspect Racemization decision->fail No hplc Run Chiral HPLC (Daicel Chiralpak AD-H or OD-H) fail->hplc Direct Method deriv Derivatize with FDAA (Marfey's Reagent) fail->deriv Indirect Method analyze Compare Diastereomers via HPLC/LC-MS hplc->analyze deriv->analyze analyze->pass ee > 99%

Caption: Workflow for validating optical purity. If polarimetry is ambiguous, Marfey's analysis (FDAA) is the gold standard for amino alcohols.

Troubleshooting & Interferences

  • pH Sensitivity: The amine group is basic. Traces of acid from the workup (e.g., acetic acid) will protonate the amine and skew the rotation significantly. Always wash the organic extract with

    
     and dry over 
    
    
    
    before final evaporation.
  • Hygroscopicity: Amino alcohols are hygroscopic. Absorbed water lowers the effective concentration (

    
    ), leading to artificially low rotation readings. Dry the sample under high vacuum (
    
    
    
    mbar) for 4 hours before weighing.
  • Oxidation: The thioether (-SMe) is stable, but prolonged exposure to air/light can lead to sulfoxide formation (

    
    ). This creates a new chiral center at the sulfur, creating diastereomers that ruin optical rotation data. Store under Argon at -20°C.
    

References

  • Biosynth Carbosynth. (n.d.). (2S)-2-Amino-3-methyl-3-(methylsulfanyl)butan-1-ol Product Specification. Retrieved from (Use for enantiomer comparison).

  • Sigma-Aldrich. (n.d.). (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol) Product Data. Retrieved from (Structural analog benchmark).

  • Cayman Chemical. (n.d.). S-Methyl-D-penicillamine Product Information. Retrieved from (Parent acid benchmark).

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Optical Activity. [Link]

Ligand Efficiency in Asymmetric Catalysis: Amino Alcohols (O,N) vs. Amino Thiols (S,N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of asymmetric catalysis, the choice between oxygen-based (O,N) and sulfur-based (S,N) ligands is rarely a matter of simple superiority; rather, it is a strategic decision governed by the Hard and Soft Acids and Bases (HSAB) theory.

  • Amino Alcohols (O,N): The industry standard for "hard" main-group metals (Zn, Ti, Al, B). They offer robust handling, commercial availability, and exceptional enantioselectivity in carbonyl additions (e.g., Noyori’s DAIB).

  • Amino Thiols/Thioethers (S,N): The "soft" specialists. They excel with late transition metals (Pd, Rh, Ir) where stronger coordination prevents catalyst leaching and offers distinct electronic tuning (trans-effect). However, they suffer from oxidative instability and handling challenges.

This guide provides a head-to-head technical comparison, supported by mechanistic insights and experimental protocols, to assist in rational ligand design and selection.

Mechanistic Foundation: The HSAB Dictum

The efficiency divergence between these ligand classes stems from the electronic nature of the donor atoms.

FeatureAmino Alcohols (O,N) Amino Thiols (S,N)
Donor Atom Oxygen (Hard Base)Sulfur (Soft Base)
Polarizability LowHigh
Metal Affinity High: Zn(II), Ti(IV), Al(III), B(III)High: Pd(II), Pt(II), Rh(I), Ir(I), Hg(II)
Bond Character Ionic/ElectrostaticCovalent/Orbital overlap
Trans-Effect WeakStrong (Directs incoming nucleophiles)
Hemilability Moderate (allows substrate entry)Variable (Thioethers: Yes; Thiolates: No)
Visualization: HSAB Compatibility Map

The following diagram illustrates the optimal pairing of ligand donor atoms with metal centers, guiding catalyst design.

HSAB_Map O_Ligand Amino Alcohol (O,N) Hard Donor Hard_Metals Hard Metals (Zn, Ti, Al, B) Electrostatic Binding O_Ligand->Hard_Metals Strong Affinity Soft_Metals Soft Metals (Pd, Rh, Ir) Covalent Binding O_Ligand->Soft_Metals Weak/Labile Binding S_Ligand Amino Thiol (S,N) Soft Donor S_Ligand->Hard_Metals Mismatch S_Ligand->Soft_Metals Strong Affinity Reaction_1 Carbonyl Addition (e.g., Et2Zn to Aldehydes) Hard_Metals->Reaction_1 Ideal For Reaction_2 Allylic Substitution Transfer Hydrogenation Soft_Metals->Reaction_2 Ideal For

Figure 1: Decision matrix based on HSAB theory. Green lines indicate optimal stability and reactivity.

Case Study A: Asymmetric Addition of Diethylzinc to Aldehydes

This reaction is the benchmark for amino alcohol ligands. The mechanism involves the formation of a dinuclear zinc complex where the ligand geometry dictates the stereochemical outcome.

Performance Comparison

Benchmark: Addition of Et₂Zn to Benzaldehyde.

Ligand ClassRepresentative LigandYield (%)ee (%)Key Observation
Amino Alcohol (-)-DAIB (Noyori's Ligand)>9598-99 Forms stable dimeric resting state; active monomeric species.
Amino Thiol L-Valine derived thiol85-9555-80Lower ee due to different aggregation state and Zn-S bond angles.
Sugar-Thiol Glucosamine-thioether8345-55Steric bulk of sugar backbone cannot overcome Zn-S geometry mismatch.

Analysis: Oxygen ligands triumph here because the Zn-O bond length and bond angle facilitate the formation of a precise "chiral pocket" in the transition state. Sulfur, being larger (1.04 Å vs 0.73 Å ionic radius), distorts this transition state, often leading to "leakage" of the minor enantiomer.

Experimental Protocol: High-Efficiency Et₂Zn Addition (O,N Ligand)

Objective: Synthesis of (S)-1-phenylpropan-1-ol using (-)-DAIB.

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Ligand Loading: Add (-)-DAIB (3 mg, 1 mol%) and dry Toluene (5 mL).

  • Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol) at room temperature. Note: Evolution of ethane gas indicates formation of the Zinc-Alkoxide species.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

  • Reaction: Stir at 0°C for 4-6 hours. Monitor by TLC.

  • Quench: Add saturated NH₄Cl (5 mL) and extract with Et₂O.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Validation: Determine ee by Chiral HPLC (Chiralcel OD-H column).

Case Study B: Palladium-Catalyzed Allylic Substitution

This is the arena where Sulfur ligands often outperform Oxygen ligands. Palladium is a soft metal; it requires a ligand that binds strongly enough to prevent decomposition but remains hemilabile to allow the catalytic cycle to proceed.

Performance Comparison

Benchmark: Allylic Alkylation of 1,3-diphenylallyl acetate.

Ligand ClassMechanism RoleEfficiency
Amino Alcohol (O,N) Oxygen binds weakly to Pd(II). Often requires hard activators (e.g., Boron) to function.Low Stability. Pd-O bond is too labile; catalyst decomposes or aggregates (Pd black).
Amino Thiol/Thioether (S,N) Sulfur binds strongly (Soft-Soft). The Trans-Effect of S directs nucleophilic attack trans to the Nitrogen.High Stability & Regiocontrol. Can achieve >95% ee with specific substrates.

Why Sulfur Wins Here: In the Pd-allyl intermediate, the Sulfur atom exerts a strong electronic influence, weakening the Pd-C bond trans to itself. This directs the incoming nucleophile to a specific carbon atom with high precision. Oxygen lacks this electronic directing power on Palladium.

Stability & Handling: The Practical Trade-off

While catalytic efficiency is paramount, practical utility often dictates the choice.

Amino Alcohols (O,N)[1]
  • Storage: Indefinite shelf life at room temperature.

  • Air Sensitivity: Insensitive. Can be weighed in air.

  • Synthesis: Easily derived from amino acid reduction (e.g., Valine

    
     Valinol).
    
Amino Thiols (S,N)
  • Storage: Must be stored under Argon/Nitrogen at -20°C.

  • Oxidation: Rapidly oxidizes to Disulfides (S-S bond) in air, which are catalytically inactive for monomeric metal cycles.

  • Odor: Volatile amino thiols have a potent, objectionable stench, requiring dedicated fume hoods.

  • Mitigation: Many researchers use Thioethers (S-R) instead of Thiols (S-H) to improve stability and reduce odor, though this changes the coordination mode (neutral vs anionic).

Experimental Workflow: Ligand Selection Logic

Use the following logic flow to select the correct ligand class for your target transformation.

Ligand_Selection Start Target Reaction? Hard_Metal Hard Metal Catalysis (Zn, Ti, Al, B) Aldehyde Addition, Diels-Alder Start->Hard_Metal Soft_Metal Soft Metal Catalysis (Pd, Ir, Rh) Allylic Sub., Hydrogenation Start->Soft_Metal Select_O Select Amino Alcohol (O,N) (e.g., DAIB, Prolinol) Hard_Metal->Select_O Check_Stab Is Oxidative Stability Critical? Soft_Metal->Check_Stab Select_S Select Amino Thiol/Thioether (S,N) (e.g., Thio-oxazolines) Check_Stab->Select_O Yes (Compromise on activity) Check_Stab->Select_S No (Inert atm available)

Figure 2: Logic flow for selecting between O,N and S,N ligands based on reaction type and environmental constraints.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.

  • Yamamura, M., et al. (1995). Chiral amino thiol ligands for the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry.
  • Evans, D. A., et al. (2003). Chiral mixed phosphorus/sulfur ligands for palladium-catalyzed allylic substitution. Journal of the American Chemical Society.

  • Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis.[1][2][3] Accounts of Chemical Research.

  • Mellah, M., et al. (2003). Recent developments in chiral N,S-ligands for asymmetric catalysis. Coordination Chemistry Reviews.

Sources

Validating the Chirality of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: Synthesizing (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol (often referred to as S-methyl-penicillaminol) presents a unique analytical challenge. Unlike standard aromatic amino alcohols, this molecule lacks a UV-active chromophore, rendering standard UV-HPLC (254 nm) useless. Furthermore, the steric bulk of the gem-dimethyl group at the C3 position and the oxidation sensitivity of the thioether moiety require a validation strategy that is both robust and specific.

Structural Context:

  • Chiral Center: C2 (Amine bearing carbon).

  • Achiral Center: C3 (Quaternary carbon with two methyl groups and one methylsulfanyl group).

  • Detection Liability: No conjugated

    
    -system.
    
  • Stability Liability: The sulfide (-SMe) is prone to oxidation to sulfoxide (-S(O)Me), which creates a new chiral center at the sulfur, potentially complicating chromatograms with diastereomeric impurities.

This guide details three orthogonal methods to validate the (2R)-configuration, ranked by reliability and data quality.

Comparative Analysis of Validation Methods

The following table summarizes the three primary methodologies for validating the enantiomeric excess (% ee) of the target molecule.

FeatureMethod A: Marfey’s Analysis (HPLC) Method B: Mosher’s NMR Method C: Polarimetry
Principle Derivatization with chiral reagent (FDAA) followed by reversed-phase HPLC.Derivatization with chiral acid (MTPA) followed by

H-NMR analysis.
Measurement of optical rotation of polarized light.
Selectivity High. Separates enantiomers (as diastereomers) and impurities.High. Distinct chemical shifts for diastereomers.Low. Cannot distinguish enantiomers from chiral impurities.
Sensitivity High. FDAA adds a strong chromophore (340 nm).Medium. Requires mg-scale purity.Low. Requires large sample mass (>100 mg).
Throughput High (Automated HPLC).Low (Manual workup + NMR time).High (Instant reading).
Cost Low (Standard C18 columns).Medium (Deuterated solvents, MTPA-Cl).Low.
Verdict Gold Standard for quantitative % ee.Gold Standard for absolute config assignment.QC Only for gross error checking.

Detailed Experimental Protocols

Method A: Marfey’s Analysis (The Gold Standard)

Why this is the preferred method: The target molecule is UV-silent. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form a diastereomer that absorbs strongly at 340 nm. This converts the difficult enantiomeric separation into a standard diastereomeric separation on a cheap C18 column.

Protocol:
  • Stock Solution: Prepare a 1% (w/v) solution of FDAA (Marfey’s Reagent) in acetone.[1]

  • Derivatization:

    • Place 50 µL of the sample (50 mM in water) into a vial.

    • Add 100 µL of 1% FDAA solution.[1]

    • Add 20 µL of 1 M NaHCO

      
      .[1]
      
    • Heat at 40°C for 60 minutes.

    • Critical Step: Stop reaction by adding 20 µL of 1 M HCl (neutralizes pH to prevent hydrolysis).

    • Dilute with 200 µL acetonitrile (ACN).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm.[1][2]

  • Interpretation:

    • Inject the derivatized (2R)-sample and a racemic standard.

    • The L-FDAA-(2R)-analyte will elute at a different retention time (

      
      ) than the L-FDAA-(2S)-analyte.
      
    • Note: Due to the hydrophobic gem-dimethyl/S-Me group, the elution order is typically L-D (L-FDAA + D-analyte) before L-L (L-FDAA + L-analyte), but this must be confirmed with the racemate.

Method B: H-NMR with Mosher’s Acid

Why use this: If you lack a racemic standard to compare against in HPLC, Mosher’s method provides structural proof of absolute configuration.

Protocol:
  • Reaction:

    • Take 10 mg of the amino alcohol in dry CH

      
      Cl
      
      
      
      .
    • Add 3 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

    • Add 5 equivalents of Pyridine and a catalytic amount of DMAP.

    • Stir for 4 hours.

    • Perform mini-workup: Wash with 1N HCl, then sat. NaHCO

      
      , dry over Na
      
      
      
      SO
      
      
      .
  • Analysis:

    • Repeat the synthesis with (S)-(+)-MTPA-Cl to create the diastereomeric pair.

    • Acquire

      
      H-NMR (400 MHz or higher) for both esters.
      
  • Calculation:

    • Calculate

      
       for protons near the chiral center (specifically the C3-Methyls and C1-protons).
      
    • Using the Mosher model, the spatial arrangement of protons shielded/deshielded by the phenyl ring confirms the (R) or (S) configuration at C2.[3]

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific workflow for Marfey's analysis.

Diagram 1: Analytical Decision Tree

AnalyticalStrategy Start Synthesized Target: (2R)-2-Amino-3-methyl- 3-methylsulfanylbutan-1-ol CheckUV Check UV Chromophore Start->CheckUV Decision Chromophore Absent (Aliphatic Amine) CheckUV->Decision Abs < 210nm RouteA Route A: Quantify % ee (Marfey's Method) Decision->RouteA High Precision Needed RouteB Route B: Confirm Absolute Config (Mosher's NMR) Decision->RouteB No Reference Standard RouteC Route C: Quick QC (Polarimetry) Decision->RouteC Rough Estimate Only

Caption: Decision matrix for selecting the appropriate validation method based on the molecule's lack of UV absorbance.

Diagram 2: Marfey's Derivatization Workflow

MarfeysMethod Sample Sample (2R-Target) + L-FDAA Heat Heat 40°C, 1h (pH 8.0) Sample->Heat Quench Quench (HCl) Dilute (ACN) Heat->Quench HPLC HPLC (C18) UV @ 340 nm Quench->HPLC Result Diastereomer Separation (L-L vs L-D) HPLC->Result

Caption: Step-by-step workflow for Marfey's derivatization, converting the UV-silent enantiomer into a UV-active diastereomer.

Critical "Pro-Tips" for This Specific Molecule

  • The Sulfur Trap: The methylsulfanyl group is a "soft" nucleophile. When performing Mosher's esterification (Method B), ensure your reagents (MTPA-Cl) are free of thionyl chloride traces, or you may get side reactions at the sulfur.

  • Oxidation Watch: If you observe a "split" peak in HPLC even after purification, check the Mass Spec (LC-MS). A mass shift of +16 Da indicates the formation of the sulfoxide (S=O). This is not a chiral impurity of the amine, but a chemical impurity of the sulfide.

  • Solubility: This amino alcohol is highly polar. For NMR (Method B), CDCl

    
     may cause broadening of the OH/NH protons. DMSO-
    
    
    
    is recommended for the underivatized material, but CDCl
    
    
    is standard for the Mosher ester analysis.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][4][5][6][7][8][9] Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[10][11] Nature Protocols. Link[10]

  • FDA Center for Drug Evaluation and Research. (1992). Development of New Stereoisomeric Drugs. FDA Guidelines. Link

  • Sigma-Aldrich. Chiral HPLC Analysis of Amino Acids using Marfey's Reagent. Technical Bulletin. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed procedural guide for the safe and compliant disposal of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol. As a novel or specialized research chemical, specific, publicly available disposal protocols are limited. Therefore, this guide is built upon established principles of chemical waste management, a structural analysis of the compound's potential hazards, and the universal mandate to adhere to institutional and regulatory standards. The primary objective is to ensure the safety of laboratory personnel and protect the environment.

Guiding Principle: Hazard Assessment and Regulatory Compliance

The cornerstone of proper chemical disposal is a thorough hazard determination. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) requires any person who generates a waste to determine if that waste is hazardous.[1][2][3] For a research chemical like (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, which is not explicitly "listed" as a hazardous waste, this determination must be made by evaluating its "characteristics": ignitability, corrosivity, reactivity, and toxicity.[3][4]

Inferred Hazards from Chemical Structure

An analysis of the functional groups in (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol allows us to infer its potential hazards. This proactive assessment is crucial in the absence of comprehensive safety data.

Functional GroupInferred PropertyPotential Hazard ClassificationRationale and Precaution
Primary Amine (-NH₂) BasicCorrosive (Base) The amine group can act as a weak base. Waste should be considered corrosive and must be segregated from acids to prevent violent neutralization reactions.[5]
Primary Alcohol (-OH) FlammableIgnitable The butanol backbone suggests the compound is a combustible or flammable liquid.[6][7] Waste must be kept away from ignition sources like heat, sparks, or open flames.[8]
Thioether (-S-CH₃) Malodorous, Toxic Combustion ProductsToxic Organosulfur compounds are often malodorous.[9] Incineration can release toxic sulfur oxides, so this disposal method may be inappropriate without specialized equipment.[10]
Novel Compound Unknown ToxicityToxic As a prudent practice for any novel chemical with limited toxicological data, it should be treated as hazardous and potentially toxic until proven otherwise.[11]

The Disposal Workflow: A Step-by-Step Protocol

This workflow provides a systematic approach from the point of waste generation to its final collection by authorized personnel.

Diagram: Chemical Waste Disposal Workflow

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Pickup A Waste Generation (e.g., reaction mixture, contaminated materials) B Hazard Determination (Assess Characteristics: Ignitable, Corrosive, Reactivity, Toxicity) A->B Is it waste? C Select Compatible Waste Container (e.g., HDPE, Glass) B->C Waste is Hazardous D Label Container: 'Hazardous Waste' + Full Chemical Name(s) C->D E Collect Waste in Satellite Accumulation Area (Keep container closed) D->E F Store Safely (Secondary Containment, Segregated from Incompatibles) E->F G Container is Full (or per institutional timeline) F->G H Contact EHS Office (Schedule Waste Pickup) G->H I EHS Collects Waste for Final Disposal H->I

Caption: Workflow from waste generation to EHS collection.

Protocol Steps:
  • Hazardous Waste Determination:

    • Based on the structural analysis, treat all waste containing (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol as hazardous waste .

    • This includes neat (pure) compound, reaction mixtures, contaminated solvents, and solid materials like gloves, paper towels, or silica gel.

  • Segregation at the Source:

    • Crucially, do not mix this waste with other waste streams unless you are certain of their compatibility.

    • Specifically, keep this amine-containing waste segregated from acidic waste to prevent a potentially exothermic reaction.[5]

    • It is best practice to maintain separate waste containers for halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste.[12]

  • Container Selection and Labeling:

    • Select an appropriate container. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free of damage, and have a secure, leak-proof cap.[13][14]

    • Label the container clearly before adding any waste. The label must, at a minimum, include the words "HAZARDOUS WASTE" and the full, unabbreviated names of all chemical constituents, including solvents.[15][16] For example: "Hazardous Waste: (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, Methanol".

  • Waste Accumulation:

    • Collect the waste in a designated Satellite Accumulation Area , which should be at or near the point of generation and under the control of laboratory personnel.[14][15]

    • Keep the waste container closed at all times , except when actively adding waste. Do not leave a funnel in the opening.[15][16] This prevents the release of vapors and potential spills.

    • Do not fill the container to more than 90% capacity to allow for vapor expansion.[9]

  • Safe Storage:

    • Store the sealed waste container in secondary containment , such as a chemical-resistant tray or bin, to contain any potential leaks.[16][17]

    • Store the container in a well-ventilated area, such as a designated waste storage cabinet, away from heat and ignition sources.[8]

  • Scheduling Disposal:

    • Once the container is full, or according to your institution's required timeline, contact your organization's Environmental Health & Safety (EHS) office (or equivalent department) to schedule a waste pickup.[15][16]

    • Do not attempt to dispose of the chemical yourself. Disposal must be handled by licensed hazardous waste disposal companies contracted by your institution.[13][18]

The Regulatory Decision Framework

The process of determining if a substance is a regulated hazardous waste follows a clear logic defined by the EPA.

Diagram: RCRA Hazardous Waste Determination

G Start Material is Generated IsSolidWaste Is it a 'Solid Waste' under RCRA? Start->IsSolidWaste IsExcluded Is it specifically excluded from regulation? IsSolidWaste->IsExcluded Yes NotHW Manage as Non-Hazardous Waste IsSolidWaste->NotHW No IsListed Is it an F, K, P, or U 'Listed' Hazardous Waste? IsExcluded->IsListed No IsExcluded->NotHW Yes IsCharacteristic Does it exhibit a Hazardous Characteristic? (Ignitable, Corrosive, Receptive, Toxic) IsListed->IsCharacteristic No IsHW Manage as Hazardous Waste IsListed->IsHW Yes IsCharacteristic->NotHW No IsCharacteristic->IsHW Yes

Caption: EPA's decision tree for hazardous waste identification.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol and its associated waste:

  • Sewer Disposal: Never pour this chemical down the drain. It can harm aquatic life and damage the wastewater treatment process.[9][13]

  • Trash Disposal: Do not place the chemical or its containers in the regular solid waste trash.[14][16]

  • Evaporation: Intentionally evaporating chemical waste in a fume hood is not an acceptable method of disposal.[16]

Your institution's Environmental Health & Safety (EHS) department is your primary resource and the final authority on all waste disposal procedures. Always consult with them for guidance specific to your location and facilities.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Introduction to Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA).

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Understanding Hazardous Waste: Identification and Management. Triumvirate Environmental.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Chemical Waste (Guidance Note). University of Glasgow.

  • How To Make a Hazardous Waste Determination. IDR Environmental Services.

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.

  • Understanding the Hazardous Waste Determination Process. Indiana Department of Environmental Management.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • 4 Questions to Make a Hazardous Waste Determination. Arcwood Environmental.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).

  • Safety data sheet - 3-METHYLBUTANOL-1. BASF.

  • SAFETY DATA SHEET - 2'-Anilino-6'-(dibutylamino)-3'-methylfluoran. Tokyo Chemical Industry.

  • Safe Handling and Storage of Chemicals. Boston University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • SAFETY DATA SHEET - (S)-(+)-2-Amino-3-methyl-1-butanol. Fisher Scientific.

  • Material Safety Data Sheet - 2-Methyl-3-butyn-2-ol. Thermo Fisher Scientific.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The core philosophy of this guide is to empower researchers with the knowledge to make informed safety decisions. We will delve into the why behind each recommendation, fostering a proactive safety culture that extends beyond simple procedural adherence.

Hazard Analysis: Understanding the Compound's Profile

(2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol possesses functional groups that suggest a specific hazard profile. The amino alcohol moiety is present in compounds that can be corrosive and cause skin and eye irritation[1]. The organosulfur component, a thioether, may be associated with strong, unpleasant odors and requires handling in well-ventilated areas to prevent inhalation exposure[2].

Given the absence of specific toxicological data, a conservative approach to handling is warranted. We must assume the compound may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol. The following table summarizes the recommended PPE for various laboratory activities, with detailed explanations below.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash goggles[3]Nitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shield[3][4]Nitrile or neoprene glovesChemical-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient[4][5]
Spill Cleanup Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required if handling sealed waste containers
Eye and Face Protection
  • Safety Glasses with Side Shields: Provide basic protection against accidental splashes during low-risk activities like receiving and storage.

  • Chemical Splash Goggles: Essential for any task involving open handling of the compound, such as weighing, transferring, and conducting reactions. They provide a seal around the eyes, offering superior protection from splashes and vapors[3].

  • Face Shield: Should be used in conjunction with chemical splash goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions[3][4].

Hand Protection
  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are suitable for most handling procedures involving this compound[3]. Double-gloving is recommended during weighing and transferring to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.

  • Neoprene Gloves: May offer enhanced protection for prolonged handling or during reactions where nitrile gloves may have a shorter breakthrough time. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Body Protection
  • Lab Coat: A standard, fully buttoned lab coat is required for all activities to protect against minor spills and contamination of personal clothing[3].

  • Chemical-Resistant Lab Coat or Apron: For procedures with a higher risk of splashes, a chemical-resistant lab coat or apron worn over the standard lab coat is recommended to prevent penetration of the chemical[3].

Respiratory Protection
  • Chemical Fume Hood: All open handling of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of vapors and potential aerosols[3].

  • Air-Purifying Respirator (APR): In the event of a significant spill or if engineering controls are insufficient, an APR equipped with organic vapor cartridges should be used. Proper fit-testing and training are mandatory for respirator use.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Designate a Handling Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit readily accessible that includes an absorbent material suitable for organic compounds, waste bags, and appropriate PPE for cleanup.

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Visually Check for Damage Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Compound Store->Weigh Transport to Fume Hood Transfer Transfer to Reaction Vessel Weigh->Transfer React Conduct Reaction Transfer->React Decontaminate Decontaminate Work Area React->Decontaminate After Reaction Completion Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE

Caption: Workflow for Safe Handling of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol.

Storage

Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[6]. The storage area should be clearly marked with appropriate hazard signs.

Weighing and Transferring

All weighing and transferring of the compound should be conducted in a certified chemical fume hood to prevent the release of vapors into the laboratory environment. Use appropriate tools to minimize the generation of dust or aerosols if the compound is a solid.

Conducting Reactions

When conducting reactions, ensure that the apparatus is properly assembled and secured within the fume hood. Use equipment that is properly grounded to prevent static discharge, especially when working with flammable solvents[7].

Disposal Plan: Waste Management Protocol

Proper disposal of (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance[8].

  • Waste Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated from other waste streams.

  • Waste Containers: Use clearly labeled, sealed, and appropriate containers for hazardous chemical waste.

  • Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain.

Emergency Procedures

Spills
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including double gloves, chemical splash goggles, and a lab coat), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][6].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can handle (2R)-2-Amino-3-methyl-3-methylsulfanylbutan-1-ol with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Nippon Nyukazai Co., Ltd. (2023). AMINO ALCOHOL EA Safety Data Sheet.
  • BASF. (2025). 3-METHYLBUTANOL-1 Safety Data Sheet.
  • Sigma-Aldrich. (2025). (R)-2-Aminobutan-1-ol Safety Data Sheet.
  • Fisher Scientific. (2025). (R)-(-)-2-Amino-3-methyl-1-butanol Safety Data Sheet.
  • Nippon Nyukazai Co., Ltd. (2023). AMINOALCOHOL PA Safety Data Sheet.
  • Fisher Scientific. (2025). (S)-(+)-2-Amino-3-methyl-1-butanol Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). 2'-Anilino-6'-(dibutylamino)-3'-methylfluoran Safety Data Sheet.
  • CPChem. (2017). Product Stewardship Summary: Specialty Organosulfur Products.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.